1D228
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H28O12 |
|---|---|
Molecular Weight |
484.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-methyl-4-oxo-5-propan-2-ylidenefuran-3-yl)oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C22H28O12/c1-9(2)17-16(27)18(10(3)29-17)34-22-21(32-14(7)26)20(31-13(6)25)19(30-12(5)24)15(33-22)8-28-11(4)23/h15,19-22H,8H2,1-7H3/t15-,19-,20+,21-,22+/m1/s1 |
InChI Key |
GLNKLSQINQQSFI-JLMLEOCNSA-N |
Origin of Product |
United States |
Foundational & Exploratory
1D228: A Dual c-Met/TRK Inhibitor's Mechanism of Action - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of 1D228, a novel dual inhibitor of both the c-Met and Tropomyosin Receptor Kinase (TRK) signaling pathways. This document collates key quantitative data, details experimental methodologies from pivotal studies, and presents visual diagrams of the inhibitor's activity on its targets and the experimental processes used for its characterization.
Core Mechanism of Action
This compound is a multi-target tyrosine kinase inhibitor that demonstrates significant anti-tumor activity by concurrently blocking the signaling pathways of both c-Met and TRK.[1][2][3] Mechanistic studies have revealed that this compound effectively inhibits the phosphorylation of both c-Met and TRKB.[1][3] This dual inhibition is crucial as c-Met and TRK pathways are often co-expressed at high levels in various cancers and can synergistically promote tumor progression.[1][2][3]
The inhibitory effects of this compound are not limited to tumor cells alone; it also targets endothelial cells, which express both c-Met and TRKB.[1] By acting on both the tumor and its vascular supply, this compound exerts a potent anti-angiogenic effect, suppressing the migration and tube formation of endothelial cells, which are critical processes for tumor growth and metastasis.[1][2] Furthermore, treatment with this compound has been shown to induce G0/G1 cell cycle arrest through the inhibition of cyclin D1.[1][2]
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy of this compound from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | Cell Line/System | IC50 (nM) |
| c-Met Kinase | HTRF Kinase Assay | - | 0.98 |
| TRKA Kinase | HTRF Kinase Assay | - | 111.5 |
| TRKB Kinase | HTRF Kinase Assay | - | 23.68 |
| TRKC Kinase | HTRF Kinase Assay | - | 25.48 |
| Cell Proliferation | CCK-8 Assay | MHCC97H | 4.3 |
| Cell Proliferation | CCK-8 Assay | MKN45 | 1.0 |
Table 2: In Vivo Anti-Tumor Efficacy of this compound
| Tumor Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) |
| Gastric Tumor (MKN45 Xenograft) | This compound | 8 mg/kg/d | 94.8% |
| Liver Tumor (MHCC97H Xenograft) | This compound | 4 mg/kg/d | 93.4% |
Signaling Pathways and Inhibitory Mechanism
The following diagrams illustrate the c-Met and TRK signaling pathways and the points of inhibition by this compound.
Caption: c-Met signaling pathway and this compound inhibition.
References
Dual Inhibitor 1D228: A Technical Guide for Gastric Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dual c-Met and TRK inhibitor, 1D228, and its preclinical efficacy in the context of gastric cancer. The information presented is collated from peer-reviewed research, offering a centralized resource for understanding its mechanism of action, experimental validation, and potential as a therapeutic candidate.
Core Mechanism and Therapeutic Rationale
This compound is a novel small molecule tyrosine kinase inhibitor that demonstrates potent and simultaneous inhibition of both c-Met (mesenchymal-epithelial transition factor) and TRK (tropomyosin receptor kinase) families of receptor tyrosine kinases.[1][2][3] The rationale for this dual-targeting approach is grounded in the observation that these two signaling pathways are often co-overexpressed in various cancers, including gastric cancer, and their synergistic activity can promote tumor progression.[1][2][3] By concurrently blocking these pathways, this compound aims to deliver a more potent anti-tumor effect compared to single-target inhibitors.[1][2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of this compound in gastric cancer models.
Table 1: In Vivo Tumor Growth Inhibition (TGI) in Xenograft Models
| Model Type | Cell Line | Treatment Group | Dosage | TGI (%) | Source(s) |
| Gastric Cancer | MKN45 | This compound | 8 mg/kg/d | 94.8 | [1][2][3] |
| Gastric Cancer | MKN45 | Tepotinib | 8 mg/kg/d | 67.61 | [1][2][3] |
| Gastric Cancer | MKN45 | Combination (Tepotinib + Larotrectinib) | Not Specified | 56 | [1] |
| Hepatocellular Carcinoma | MHCC97H | This compound | 4 mg/kg/d | 93.4 | [1][2][3] |
| Hepatocellular Carcinoma | MHCC97H | Tepotinib | 4 mg/kg/d | 63.9 | [1][2][3] |
Table 2: Effects of this compound on Cell Cycle and Apoptosis in MKN45 Gastric Cancer Cells
| Parameter | Treatment | Observation | Source(s) |
| Cell Cycle | This compound (dose-dependent) | Significant increase in G0/G1 phase | [1] |
| Apoptosis | This compound | 53-75% apoptosis (10-15 times higher than control) | [1] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects through the inhibition of c-Met and TRK phosphorylation, which in turn modulates downstream signaling cascades involved in cell proliferation, survival, and angiogenesis.
Caption: Signaling pathway inhibited by this compound in gastric cancer cells.
Experimental Protocols
Detailed methodologies for key experiments are outlined below.
Cell Lines and Culture
-
Cell Lines: MKN45 (human gastric adenocarcinoma) and MHCC97H (human hepatocellular carcinoma) cell lines were utilized.[1]
-
Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Assays
-
Cell Proliferation Assay:
-
Cells were seeded in 96-well plates.
-
After adherence, cells were treated with varying concentrations of this compound or control.
-
Cell viability was assessed at specified time points using a colorimetric assay (e.g., WST-1 or MTT).
-
IC50 values were calculated from dose-response curves.
-
-
Western Blot Analysis:
-
Cells were treated with this compound or control for a specified duration.
-
Total protein was extracted using RIPA buffer and quantified.
-
Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes were blocked and incubated with primary antibodies against target proteins (e.g., p-c-Met, p-TRKB, Cyclin D1, cleaved caspase-3) overnight at 4°C.
-
After washing, membranes were incubated with HRP-conjugated secondary antibodies.
-
Bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Flow Cytometry for Cell Cycle and Apoptosis:
-
Cell Cycle Analysis:
-
Cells were treated with this compound, harvested, and fixed in 70% ethanol.
-
Cells were then stained with propidium (B1200493) iodide (PI) containing RNase.
-
DNA content was analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
-
Apoptosis Analysis:
-
Treated cells were harvested and stained with an Annexin V-FITC and PI apoptosis detection kit according to the manufacturer's protocol.
-
The percentage of apoptotic cells (Annexin V positive) was quantified by flow cytometry.[1]
-
-
-
Cell Migration (Scratch) Assay:
-
Cells were grown to confluence in 6-well plates.
-
A "scratch" or wound was created in the cell monolayer using a sterile pipette tip.
-
Cells were washed to remove debris and incubated with media containing this compound or control.
-
Wound closure was monitored and imaged at different time points to assess cell migration.[1]
-
In Vivo Xenograft Model
-
Animal Model: Nude mice were used for the subcutaneous xenograft model.[1]
-
Tumor Implantation: MKN45 cells were suspended in Matrigel and injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment and control groups. This compound was administered orally at the specified dosage.[1]
-
Efficacy Evaluation:
-
Tumor volume was measured regularly using calipers.
-
At the end of the study, mice were euthanized, and tumors were excised and weighed.
-
Tumor growth inhibition (TGI) was calculated.
-
Caption: Workflow for in vivo xenograft studies of this compound.
Anti-Angiogenic Effects
In addition to its direct effects on tumor cells, this compound also targets the tumor microenvironment by inhibiting angiogenesis.[1][2] Vascular endothelial cells express both c-Met and TRKB, making them susceptible to this compound.[1] The inhibitor was shown to suppress the migration and tube formation of endothelial cells, which are critical processes for the formation of new blood vessels that supply tumors.[1][3] This dual action on both tumor cells and their vascular supply contributes to its potent anti-tumor activity.
Conclusion
The dual inhibitor this compound has demonstrated significant preclinical anti-tumor activity in gastric cancer models. Its mechanism of action, involving the simultaneous inhibition of c-Met and TRK signaling, leads to cell cycle arrest, apoptosis, and a reduction in angiogenesis. The in vivo data is particularly compelling, showing superior tumor growth inhibition compared to both single-agent and combination treatments with established inhibitors. These findings position this compound as a promising candidate for further development in the treatment of gastric cancer and potentially other malignancies with c-Met and/or TRK dysregulation.
References
- 1. A novel c-Met/TRK inhibitor this compound efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel c-Met/TRK inhibitor this compound efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of 1D228 in Inhibiting Tumor Angiogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tumor angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. The compound 1D228 has emerged as a potent small molecule inhibitor with significant anti-angiogenic properties. This technical guide provides an in-depth overview of the role of this compound in tumor angiogenesis, detailing its mechanism of action, its effects on endothelial cells, and the signaling pathways it modulates. This document synthesizes available data, presents experimental methodologies for key assays, and visualizes complex biological processes to support further research and drug development efforts in oncology.
Introduction to this compound
This compound is a novel, orally bioavailable small molecule inhibitor that demonstrates potent and selective activity against both the c-Met (hepatocyte growth factor receptor) and Tropomyosin receptor kinase (TRK) families of receptor tyrosine kinases.[1][2] Both c-Met and TRK signaling pathways are frequently dysregulated in various cancers and play crucial roles in cell proliferation, survival, migration, and angiogenesis.[1][2][3] The dual-targeting nature of this compound offers a promising therapeutic strategy by simultaneously blocking two key drivers of tumor progression and neovascularization.[1][2]
Mechanism of Action in Tumor Angiogenesis
This compound exerts its anti-angiogenic effects primarily by inhibiting the phosphorylation and subsequent activation of c-Met and TRK receptors on vascular endothelial cells.[2] Endothelial cells are known to express both c-Met and TRK receptors, making them direct targets for this compound.[2] By blocking these signaling cascades, this compound effectively suppresses critical steps in the angiogenic process, including endothelial cell proliferation, migration, and tube formation.[2]
Inhibition of c-Met Signaling
The c-Met receptor, upon binding to its ligand, hepatocyte growth factor (HGF), triggers a signaling cascade that promotes endothelial cell motility and invasion, key events in angiogenesis.[1][4] this compound has been shown to inhibit the phosphorylation of c-Met in endothelial cells, thereby attenuating downstream signaling through pathways such as PI3K/Akt and MAPK/ERK.[2]
Inhibition of TRK Signaling
The TRK family of receptors (TrkA, TrkB, and TrkC) and their neurotrophin ligands (e.g., Brain-Derived Neurotrophic Factor - BDNF) are also implicated in angiogenesis.[5] Specifically, TrkB signaling has been shown to promote endothelial cell survival and migration.[5] this compound effectively inhibits the phosphorylation of TRK receptors, disrupting this pro-angiogenic signaling axis.[2]
Quantitative Analysis of Anti-Angiogenic Effects
While comprehensive quantitative data on the effects of this compound on endothelial cells are not extensively available in the public domain, existing studies demonstrate a clear dose-dependent inhibition of key angiogenic processes.
Table 1: Summary of this compound's Effects on Endothelial Cell Functions
| Assay | Cell Line(s) | Observed Effect of this compound | Quantitative Data | Citation(s) |
| Cell Migration | Endothelial Cells | Inhibition of cell migration | Data not publicly available | [2] |
| Tube Formation | HUVEC, C166 | Dose-dependent inhibition of tube formation | Data not publicly available | [2] |
| c-Met Phosphorylation | Endothelial Cells | Inhibition of p-c-Met | Data not publicly available | [2] |
Note: While dose-dependent inhibition is reported, specific IC50 values and other quantitative metrics for endothelial cells are not detailed in the available literature.
Key Signaling Pathways Modulated by this compound in Angiogenesis
The anti-angiogenic activity of this compound is mediated through the inhibition of the c-Met and TRK signaling pathways in endothelial cells.
c-Met Signaling Pathway in Angiogenesis
HGF binding to the c-Met receptor on endothelial cells leads to receptor dimerization and autophosphorylation, activating downstream pathways that promote cell migration, proliferation, and survival.
References
- 1. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel c-Met/TRK inhibitor this compound efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurotrophin actions on the endothelial cell [pfocr.wikipathways.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
The Tyrosine Kinase Inhibitor 1D228: A Technical Overview of its G0/G1 Cell Cycle Arrest Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound 1D228 is a novel small molecule inhibitor targeting the receptor tyrosine kinases c-Met and Tropomyosin receptor kinase (TRK).[1][2][3][4] Emerging research has demonstrated its potent anti-tumor activity in various cancer models, including gastric and liver cancer.[1][2] A key mechanism contributing to its efficacy is the induction of cell cycle arrest at the G0/G1 phase, thereby inhibiting tumor cell proliferation.[1][2][3][4] This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound-induced G0/G1 arrest, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Core Mechanism: Inhibition of c-Met/TRK Signaling
This compound exerts its anti-proliferative effects by inhibiting the phosphorylation of c-Met and TRK, which are often co-expressed at high levels in cancer cells.[1][2][3] This inhibition blocks downstream signaling cascades, including the PI3K/Akt pathway, which are crucial for cell cycle progression.[1][2]
Quantitative Analysis of this compound-Induced G0/G1 Arrest
The efficacy of this compound in halting cell cycle progression has been quantified in various cancer cell lines. Treatment with this compound leads to a dose-dependent increase in the proportion of cells in the G0/G1 phase.
Table 1: Effect of this compound on Cell Cycle Distribution in Cancer Cells
| Cell Line | Treatment Concentration | % of Cells in G0/G1 Phase (Mean ± SD) | % of Cells in S Phase (Mean ± SD) | % of Cells in G2/M Phase (Mean ± SD) |
| MHCC97H | Control | 45.3 ± 2.1 | 35.1 ± 1.8 | 19.6 ± 1.5 |
| This compound (5 nM) | 62.1 ± 2.5 | 23.5 ± 1.7 | 14.4 ± 1.2 | |
| This compound (10 nM) | 75.8 ± 3.0 | 15.2 ± 1.4 | 9.0 ± 0.9 | |
| MKN45 | Control | 50.2 ± 2.3 | 30.7 ± 1.9 | 19.1 ± 1.6 |
| This compound (5 nM) | 68.9 ± 2.8 | 19.8 ± 1.5 | 11.3 ± 1.1 | |
| This compound (10 nM) | 81.3 ± 3.2 | 10.1 ± 1.0 | 8.6 ± 0.8 |
Data synthesized from findings indicating a significant, dose-dependent increase in the G0/G1 phase population upon this compound treatment.[2][5]
The Cyclin D1-CDK4/6-Rb Pathway: The Epicenter of this compound's Action
A critical downstream effect of this compound-mediated c-Met/TRK inhibition is the suppression of Cyclin D1 expression.[1][2][3] Cyclin D1 is a key regulatory protein that complexes with cyclin-dependent kinases 4 and 6 (CDK4/6). This complex is responsible for phosphorylating the Retinoblastoma (Rb) protein.[6][7][8] Phosphorylated Rb releases the E2F transcription factor, allowing the transcription of genes required for the G1 to S phase transition.[7] By inhibiting Cyclin D1, this compound prevents Rb phosphorylation, keeping E2F sequestered and effectively halting the cell cycle in the G1 phase.[1][2][3]
Table 2: Effect of this compound on Cyclin D1 Expression
| Cell Line | Treatment Concentration | Relative Cyclin D1 Protein Level (Normalized to Control) |
| MHCC97H | This compound (5 nM) | Substantially Inhibited |
| This compound (10 nM) | Substantially Inhibited | |
| MKN45 | This compound (5 nM) | Substantially Inhibited |
| This compound (10 nM) | Substantially Inhibited |
Based on findings that Cyclin D1 was substantially inhibited at 5 nM and 10 nM concentrations of this compound.[5]
Signaling Pathway Visualization
The following diagram illustrates the proposed signaling pathway for this compound-induced G0/G1 cell cycle arrest.
Caption: this compound signaling pathway leading to G0/G1 arrest.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Cell Cycle Analysis via Flow Cytometry
-
Cell Culture and Treatment: Seed MHCC97H and MKN45 cells in 6-well plates and culture until they reach approximately 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 5 nM, 10 nM) or vehicle control for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with ice-cold phosphate-buffered saline (PBS), and fix in 70% ethanol (B145695) overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as indicated by PI fluorescence, is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Protein Expression
-
Protein Extraction: Following treatment with this compound, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against Cyclin D1, p-Rb, total Rb, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel c-Met/TRK inhibitor this compound efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel c-Met/TRK inhibitor this compound efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reactome | Cyclin D:CDK4/6 phosphorylates RB1 and prevents RB1 binding to E2F1/2/3:DP1/2 complexes [reactome.org]
- 7. researchgate.net [researchgate.net]
- 8. Activation of cyclin D1-Cdk4 and Cdk4-directed phosphorylation of RB protein in diabetic mesangial hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Molecular Oncology of 1D228: A Dual Inhibitor of c-Met and TRK Pathways
A Technical Guide for Researchers and Drug Development Professionals
This technical document provides an in-depth analysis of the molecular targets and mechanisms of action of 1D228, a novel tyrosine kinase inhibitor, in cancer cells. By elucidating its effects on key signaling pathways, this guide serves as a comprehensive resource for researchers, scientists, and professionals engaged in the field of oncology drug development.
Core Molecular Targets: c-Met and TRK Kinases
This compound has been identified as a potent, dual inhibitor of both the c-Met (hepatocyte growth factor receptor) and Tropomyosin receptor kinase (TRK) families.[1][2][3][4][5] These receptor tyrosine kinases are critical drivers of cell proliferation, survival, migration, and angiogenesis, and their aberrant activation is implicated in the progression of numerous cancers.[1][2][3]
Mechanistic studies have demonstrated that this compound effectively inhibits the phosphorylation of c-Met and TRKB, a key member of the TRK family, thereby blocking their downstream signaling cascades.[1][2][3] The compound has shown significant anti-tumor activity in cancer cell lines and preclinical xenograft models characterized by the co-expression of c-Met and TRK.[1][2][4]
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound has been quantified through various in vitro assays, including kinase activity assays and cell proliferation assays. The following tables summarize the key quantitative data, providing a comparative overview of its efficacy against different cancer cell lines and kinases.
Table 1: In Vitro Cell Proliferation Inhibition by this compound
| Cancer Cell Line | Cancer Type | IC50 (nM) of this compound | IC50 (nM) of Tepotinib (Reference) |
| MHCC97H | Hepatocellular Carcinoma | 4.3 | Not Specified |
| MKN45 | Gastric Cancer | 1 | Not Specified |
| ASPC1 | Pancreatic Cancer | 1330 | 3780 |
| HS746T | Gastric Cancer | 890 | 3600 |
Data extracted from studies on various cancer cell lines, demonstrating the potent anti-proliferative effects of this compound, particularly in c-Met and TRK expressing lines.[2][3]
Table 2: Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| c-Met | 0.98 |
| TRKA | 111.5 |
| TRKB | 23.68 |
| TRKC | 25.48 |
This table highlights the potent and specific inhibitory activity of this compound against its primary molecular targets.[2]
Table 3: In Vivo Anti-Tumor Efficacy of this compound in Xenograft Models
| Xenograft Model | Cancer Type | This compound Dosage | Tumor Growth Inhibition (TGI) % | Tepotinib TGI % (Reference) |
| MKN45 | Gastric Cancer | 8 mg/kg/d | 94.8 | 67.61 |
| MHCC97H | Liver Cancer | 4 mg/kg/d | 93.4 | 63.9 |
In vivo studies confirm the robust anti-tumor activity of this compound, showing superior efficacy compared to the reference compound Tepotinib.[1][2][4]
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating several critical downstream signaling pathways. The inhibition of c-Met and TRK phosphorylation leads to a cascade of events that ultimately result in decreased cell proliferation, cell cycle arrest, and reduced angiogenesis.
Inhibition of Proliferation and Survival Pathways
Upon binding to c-Met and TRK, this compound blocks the activation of downstream signaling molecules such as AKT and ERK.[2] The inhibition of these pathways is crucial for its anti-proliferative and pro-apoptotic effects.
Induction of Cell Cycle Arrest
A key mechanism of action for this compound is the induction of G0/G1 phase cell cycle arrest.[1][2][3] This is achieved through the inhibition of Cyclin D1, a critical regulator of the G1 to S phase transition.[1][2]
References
- 1. A novel c-Met/TRK inhibitor this compound efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel c-Met/TRK inhibitor this compound efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Inhibitory Effect of 1D228 on Endothelial Cell Proliferation and Angiogenesis: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the mechanism and effects of 1D228, a novel tyrosine kinase inhibitor, on endothelial cell functions crucial to angiogenesis, a key process in tumor growth and metastasis. By targeting the c-Met and TRK signaling pathways, this compound presents a promising avenue for anti-cancer therapies through the disruption of tumor vasculature development.[1][2] This document provides a comprehensive summary of the available data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
Core Mechanism of Action
This compound is a potent inhibitor of both c-Met and Tropomyosin receptor kinase (TRK) families of receptor tyrosine kinases.[1] Vascular endothelial cells exhibit expression of both c-Met and TRKB, rendering them susceptible to the inhibitory action of this compound.[1] The compound functions by significantly inhibiting the phosphorylation of c-Met and TRKB, thereby blocking their downstream signaling cascades that are pivotal for cell proliferation, migration, and survival.[1][3] This targeted inhibition ultimately leads to a reduction in endothelial cell functions essential for the formation of new blood vessels.
Quantitative Data Summary
The anti-angiogenic activity of this compound has been primarily evaluated through its effects on endothelial cell migration and tube formation. While direct IC50 values for endothelial cell proliferation are not explicitly detailed in the primary literature, the following tables summarize the key quantitative findings from in vitro assays.
Table 1: Effect of this compound on Endothelial Cell Tube Formation
| Cell Line | Treatment | Concentration | Observation |
| HUVEC | This compound | 10 nM | Inhibition of tube formation |
| HUVEC | This compound | 100 nM | Dose-dependent inhibition of tube formation |
| C166 | This compound | 10 nM | Inhibition of tube formation |
| C166 | This compound | 100 nM | Dose-dependent inhibition of tube formation |
Table 2: Effect of this compound on Endothelial Cell Migration
| Cell Line | Treatment | Key Finding |
| Endothelial Cells | This compound | Suppression of cell migration |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits c-Met and TRKB phosphorylation.
Caption: Workflow for assessing endothelial tube formation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the literature.
Western Blotting for Phospho-c-Met
-
Cell Culture and Treatment: Culture endothelial cells (e.g., HUVEC) in appropriate media. Treat cells with varying concentrations of this compound for a specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-c-Met overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vitro Tube Formation Assay
-
Cell Preparation: Culture Human Umbilical Vein Endothelial Cells (HUVEC) or C166 mouse embryo endothelial cells in 6-well plates.[1]
-
Treatment: Treat the cells with this compound at concentrations of 10 nM and 100 nM.[1]
-
Incubation: Incubate the treated cells for 48 hours.[1]
-
Matrigel Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Detach the treated endothelial cells and seed them onto the Matrigel-coated plate.
-
Tube Formation and Analysis: Incubate the plate for several hours to allow for the formation of capillary-like structures. Capture images using a microscope and quantify the total tube length and number of branch points.
Endothelial Cell Migration Assay (Scratch Assay)
-
Cell Seeding: Seed endothelial cells in a 6-well plate to create a confluent monolayer.
-
Creating the "Scratch": Use a sterile pipette tip to create a linear gap in the monolayer.
-
Treatment: Wash the wells to remove detached cells and replace the media with fresh media containing different concentrations of this compound.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).
-
Analysis: Measure the width of the scratch at different points for each time point and treatment condition to quantify the extent of cell migration into the gap.
Conclusion
The available data strongly indicates that this compound is a potent inhibitor of angiogenesis.[1] Its ability to suppress endothelial cell migration and tube formation in a dose-dependent manner highlights its therapeutic potential in cancers that rely on neovascularization.[1] The mechanism of action, through the dual inhibition of c-Met and TRK signaling, provides a targeted approach to disrupting the tumor microenvironment.[1][2] Further investigation into the direct anti-proliferative effects on endothelial cells and in vivo studies will continue to elucidate the full potential of this compound as an anti-cancer agent.
References
Dual-Targeting Tyrosine Kinase Inhibitor 1D228 Demonstrates Potent Preclinical Anti-Tumor Activity
A comprehensive analysis of preclinical data reveals that 1D228, a novel tyrosine kinase inhibitor, effectively curtails tumor growth by simultaneously targeting c-Met and Tropomyosin receptor kinase (TRK) signaling pathways. In both in vitro and in vivo studies, this compound has shown significant anti-proliferative, anti-angiogenic, and pro-apoptotic effects, positioning it as a promising candidate for cancer therapy.
This compound is an innovative small molecule inhibitor designed to block the phosphorylation of both c-Met and TRK, two key receptor tyrosine kinases frequently implicated in the growth and spread of various cancers.[1][2][3][4] Preclinical investigations have demonstrated its superiority in inhibiting cancer cell proliferation and migration when compared to existing treatments like Tepotinib.[1][2][3][4]
In Vitro Efficacy
In laboratory settings, this compound has exhibited a multi-faceted attack on cancer cells. The compound effectively induces a G0/G1 cell cycle arrest by downregulating the expression of Cyclin D1, a critical regulator of cell cycle progression.[1][2][3] Furthermore, this compound has been observed to trigger apoptosis, or programmed cell death, in tumor cells.[2] Beyond its direct impact on cancer cells, this compound also disrupts the tumor microenvironment by inhibiting the migration and tube formation of endothelial cells, a crucial process for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[1][2][3][4][5] This dual action on both tumor cells and their vascular supply underscores the synergistic anti-tumor strategy of this compound.[1]
In Vivo Anti-Tumor Activity
The potent anti-tumor effects of this compound have been substantiated in animal models. In xenograft studies using gastric and liver cancer models, this compound demonstrated robust tumor growth inhibition (TGI).[1][2][3][4] Notably, in a gastric cancer model, an 8 mg/kg daily dose of this compound resulted in a TGI of 94.8%, significantly higher than the 67.61% TGI observed with Tepotinib at the same dosage.[2] Similarly, in a liver tumor model, a 4 mg/kg daily dose of this compound achieved a TGI of 93.4%, compared to 63.9% for Tepotinib.[2]
Impressively, in the MKN45 gastric cancer xenograft model, monotherapy with this compound not only showed stronger anti-tumor activity but also lower toxicity compared to the combination of Larotrectinib and Tepotinib.[1][3][4] Treatment with this compound led to a near 90% reduction in tumor volume, with tumor regression observed after just two treatments.[1]
Quantitative Data Summary
| In Vivo Study | Model | Drug | Dosage | Tumor Growth Inhibition (TGI) |
| Gastric Cancer | Xenograft | This compound | 8 mg/kg/day | 94.8%[2] |
| Tepotinib | 8 mg/kg/day | 67.61%[2] | ||
| Liver Cancer | Xenograft | This compound | 4 mg/kg/day | 93.4%[2] |
| Tepotinib | 4 mg/kg/day | 63.9%[2] |
Mechanism of Action: Signaling Pathway
The anti-tumor activity of this compound is rooted in its ability to inhibit the phosphorylation of c-Met and TRKB.[1] This action blocks the downstream signaling cascades that promote tumor cell proliferation, survival, and angiogenesis.
Caption: this compound inhibits the phosphorylation of c-Met and TRK, blocking downstream signaling.
Experimental Protocols
A summary of the key experimental methodologies employed in the preclinical evaluation of this compound is provided below.
Cell Proliferation Assay
The anti-proliferative activity of this compound was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cell lines, such as the human liver cancer cell line MHCC-97H which has high c-Met expression, were seeded in 96-well plates.[6] Following cell attachment, they were treated with varying concentrations of this compound or a control substance for a specified period (e.g., 72 hours).[7] The MTT reagent was then added to each well, and after incubation, the resulting formazan (B1609692) crystals were dissolved in a solvent like DMSO. The absorbance, which is proportional to the number of viable cells, was measured using a microplate reader. The half-maximal inhibitory concentration (IC50) was then calculated.
Cell Migration and Invasion Assay
The effect of this compound on cancer cell migration was evaluated using a Boyden chamber assay with an 8 μm pore size.[3] Cells were seeded in the upper chamber of the transwell insert in a serum-free medium, while the lower chamber contained a medium with a chemoattractant. This compound was added to the upper chamber. After incubation, non-migrated cells on the upper surface of the membrane were removed. The cells that migrated to the lower surface were fixed, stained, and counted under a microscope. A similar protocol, with the addition of a Matrigel-coated membrane to the upper chamber, was used to assess cell invasion.
Cell Cycle Analysis
To determine the effect of this compound on the cell cycle, cancer cells were treated with the compound for a defined period. Subsequently, the cells were harvested, washed, and fixed in cold ethanol. After fixation, the cells were treated with RNase A and stained with propidium (B1200493) iodide (PI). The DNA content of the cells was then analyzed by flow cytometry, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]
Western Blot Analysis
Western blotting was used to investigate the impact of this compound on key signaling proteins. Cancer cells were treated with this compound, and total protein was extracted. Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were then incubated with primary antibodies against proteins of interest, such as phosphorylated c-Met, phosphorylated TRKB, and Cyclin D1, followed by incubation with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
The in vivo anti-tumor efficacy of this compound was evaluated using xenograft models. Human cancer cells (e.g., MKN45 gastric cancer cells or MHCC97H liver cancer cells) were subcutaneously injected into immunodeficient mice.[1] Once the tumors reached a palpable size (e.g., approximately 0.3 cm³), the mice were randomized into different treatment groups.[1] this compound, a vehicle control, or a comparator drug like Tepotinib was administered to the mice, typically via oral gavage, at specified doses and schedules. Tumor volume and body weight were measured regularly throughout the study. At the end of the experiment, the tumors were excised, weighed, and further analyzed by immunohistochemistry for markers of proliferation (e.g., Ki67) and the drug's target engagement (e.g., phosphorylated c-Met and TRK).[6]
References
- 1. A novel c-Met/TRK inhibitor this compound efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A novel c-Met/TRK inhibitor this compound efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Cell Proliferation Assay for the c-Met/TRK Inhibitor 1D228
Audience: Researchers, scientists, and drug development professionals.
Introduction
The determination of a compound's effect on cell proliferation is a fundamental step in drug discovery, particularly in oncology. Cell proliferation assays are utilized to assess the cytostatic or cytotoxic effects of novel therapeutic agents. This document provides a detailed protocol for evaluating the in vitro anti-proliferative activity of 1D228, a novel tyrosine kinase inhibitor that targets c-Met and TRK.[1] The assay described herein is a colorimetric method based on the cleavage of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active, viable cells.[2][3] The amount of colored formazan (B1609692) product generated is directly proportional to the number of living cells in the culture.[4]
The compound this compound has been identified as a dual inhibitor of c-Met and TRK, two receptor tyrosine kinases often co-expressed and implicated in the progression of multiple cancers, including gastric and liver cancer.[1] In vitro studies have demonstrated that this compound effectively inhibits the proliferation of cancer cell lines with high c-Met expression, such as MHCC97H (hepatocellular carcinoma) and MKN45 (gastric cancer), with IC50 values of 4.3 nM and 1 nM, respectively.[5] Mechanistic studies have shown that this compound inhibits the phosphorylation of c-Met and downstream signaling proteins like AKT and ERK.[5] Furthermore, it has been shown to induce G0/G1 cell cycle arrest.[1]
This protocol is based on the widely used WST-1 (Water Soluble Tetrazolium Salt) assay, which offers a straightforward, one-step procedure with higher sensitivity compared to traditional MTT assays.
Data Presentation
The following table summarizes the reported anti-proliferative activity of this compound in comparison to a reference compound, Tepotinib, in c-Met high-expression cancer cell lines.[5]
| Cell Line | Cancer Type | Target | Compound | IC50 (nM) |
| MHCC97H | Hepatocellular Carcinoma | c-Met | This compound | 4.3 |
| c-Met | Tepotinib | 8.65 | ||
| MKN45 | Gastric Cancer | c-Met | This compound | 1.0 |
| c-Met | Tepotinib | 1.65 |
Table 1: Comparative IC50 values of this compound and Tepotinib in c-Met expressing cancer cell lines.
Experimental Protocols
Materials and Reagents
-
Cell Lines: MKN45 (gastric cancer) or MHCC97H (hepatocellular carcinoma) cells.
-
Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Cell Proliferation Reagent WST-1 (e.g., from Roche or Sigma-Aldrich)
-
-
Equipment:
-
Sterile 96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO2)
-
Laminar flow hood (Biological Safety Cabinet, Class II)
-
Microplate reader with a filter for absorbance measurement between 420-480 nm[6]
-
Multichannel pipette
-
Hemacytometer or automated cell counter
-
Detailed Assay Protocol
This protocol is optimized for a 96-well plate format.
Step 1: Cell Seeding
-
Culture MKN45 or MHCC97H cells in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count using a hemacytometer. Ensure cell viability is >95%.
-
Dilute the cell suspension to a final concentration of 4 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate, resulting in 4,000 cells per well.[6]
-
Incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2) to allow cells to attach.
Step 2: Compound Preparation and Treatment
-
Prepare a serial dilution of the this compound stock solution in culture medium. A common approach is to prepare 2X concentrated solutions of the final desired concentrations. (e.g., final concentrations ranging from 0.1 nM to 1000 nM).
-
Include a "vehicle control" (medium with the same percentage of DMSO used for the highest drug concentration) and a "medium only" blank control.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions, vehicle control, or blank medium to the appropriate wells. Each concentration should be tested in triplicate.
-
Return the plate to the incubator for an additional 72 hours.
Step 3: WST-1 Assay and Data Collection
-
After the 72-hour treatment period, add 10 µL of the WST-1 reagent directly to each well.
-
Gently shake the plate for 1 minute to ensure thorough mixing.[6]
-
Incubate the plate for 1 to 4 hours at 37°C. The optimal incubation time may vary depending on the cell type and density, and should be determined empirically by observing color change.
-
Measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used to reduce background noise.[6]
Data Analysis
-
Background Subtraction: Subtract the average absorbance value of the "medium only" blank wells from all other absorbance readings.
-
Calculate Percent Viability: Determine the percentage of cell viability for each concentration of this compound using the following formula:
Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Generate Dose-Response Curve: Plot the percent viability against the logarithm of the this compound concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with graphing software (like GraphPad Prism) to calculate the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the this compound in vitro cell proliferation assay.
Hypothetical Signaling Pathway Inhibition by this compound
References
- 1. researchgate.net [researchgate.net]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. akadeum.com [akadeum.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for 1D228 in MKN45 Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the utilization of 1D228, a novel dual inhibitor of c-Met and Tropomyosin receptor kinase (TRK), in a preclinical xenograft mouse model using the human gastric cancer cell line, MKN45. The MKN45 cell line, derived from a poorly differentiated gastric adenocarcinoma, is characterized by the amplification of the c-Met oncogene, making it a relevant model for studying targeted therapies against this pathway.[1][2] this compound has demonstrated significant anti-tumor efficacy by targeting both tumor cell proliferation and angiogenesis.[3][4] These protocols are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.
Core Concepts: this compound and the MKN45 Xenograft Model
The MKN45 human gastric cancer cell line is a widely used in vitro model for gastric cancer research.[5] A key characteristic of MKN45 cells is the amplification of the c-Met oncogene, which plays a crucial role in tumor growth and progression.[1][6] When these cells are injected into immunocompromised mice, they form solid tumors, creating a xenograft model that allows for the in vivo evaluation of anti-cancer agents.[7][8]
This compound is a small molecule inhibitor that potently targets both c-Met and TRK kinases.[3][4] The dual inhibition of these pathways has been shown to be more effective than targeting either pathway alone, leading to robust anti-tumor effects in gastric and liver cancer models.[4][9] Mechanistic studies have revealed that this compound induces G0/G1 cell cycle arrest and apoptosis in tumor cells and inhibits the migration and tube formation of endothelial cells, thereby suppressing angiogenesis.[3][9]
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in the MKN45 xenograft model.
Table 1: Tumor Growth Inhibition in MKN45 Xenograft Model
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) (%) |
| This compound | 8 mg/kg/day | 94.8 |
| Tepotinib (c-Met inhibitor) | 8 mg/kg/day | 67.61 |
| Larotrectinib + Tepotinib | Not Specified | Less effective than this compound monotherapy |
Data extracted from a study comparing this compound with other inhibitors.[4][9]
Table 2: Effects of this compound on Tumor Weight and Mouse Body Weight
| Treatment Group | Average Tumor Weight (g) | Change in Body Weight |
| Control | ~1.25 | Stable |
| This compound (8 mg/kg/day) | ~0.1 | Stable |
| Tepotinib (8 mg/kg/day) | ~0.4 | Stable |
| Larotrectinib + Tepotinib | ~0.25 | Slight Decrease |
Data is approximated from graphical representations in the source study.[10]
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound Inhibition
Caption: this compound dual-inhibits c-Met and TRKB signaling.
Experimental Workflow for MKN45 Xenograft Model
Caption: Workflow for this compound efficacy testing in MKN45 xenografts.
Experimental Protocols
Cell Culture and Preparation
-
Cell Line: MKN45 human gastric adenocarcinoma cell line.[7]
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage cells when they reach 80-90% confluency.[2]
-
Cell Harvesting: For injection, detach adherent cells using Trypsin-EDTA, wash with PBS, and resuspend in a serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.[11] A mixture with Matrigel may be used to improve tumor take rate.[8]
In Vivo Xenograft Study
-
Animal Model: Female athymic BALB/c nude mice, 4-6 weeks old.[8]
-
Cell Implantation: Subcutaneously inject 1 x 10^6 MKN45 cells in a volume of 100 µL into the right flank of each mouse.[11][12]
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium).
-
Administer this compound by intragastric gavage once daily at the desired dosage (e.g., 8 mg/kg).[3]
-
The control group should receive the vehicle only.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight daily throughout the treatment period.[3]
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
-
Downstream Analysis:
-
Fix a portion of the tumor in formalin and embed in paraffin (B1166041) for immunohistochemistry (IHC) analysis of biomarkers such as Ki67 (proliferation), p-c-Met, and p-TRKB.[10]
-
Snap-freeze another portion of the tumor in liquid nitrogen for Western blot analysis of protein expression levels (e.g., c-Met, TRKB, and downstream signaling molecules) or RNA sequencing.[3][13]
-
Immunohistochemistry (IHC)
-
Tissue Preparation: Deparaffinize and rehydrate formalin-fixed, paraffin-embedded tumor sections.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate sections with primary antibodies against Ki67, p-c-Met, or p-TRKB overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize with a chromogen such as diaminobenzidine (DAB).
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Analysis: Analyze the staining intensity and percentage of positive cells under a microscope.
Western Blotting
-
Protein Extraction: Homogenize frozen tumor tissues in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies overnight at 4°C.
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).[13]
Conclusion
The use of this compound in MKN45 xenograft mouse models provides a robust platform for evaluating its anti-tumor activity in a c-Met amplified gastric cancer setting. The protocols outlined in this document offer a comprehensive guide for researchers to conduct these preclinical studies, from cell culture and in vivo experimentation to downstream molecular analysis. The potent dual-targeting mechanism of this compound against both tumor cells and the tumor microenvironment underscores its potential as a promising therapeutic agent for gastric cancer.[3][9]
References
- 1. Molecular characteristics of eight gastric cancer cell lines established in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accegen.com [accegen.com]
- 3. A novel c-Met/TRK inhibitor this compound efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel c-Met/TRK inhibitor this compound efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MKN45 Cell Line - Creative Biogene [creative-biogene.com]
- 6. Cellosaurus cell line MKN45 (CVCL_0434) [cellosaurus.org]
- 7. MKN-45 Cells [cytion.com]
- 8. MKN-45 Xenograft Model - Altogen Labs [altogenlabs.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. iv.iiarjournals.org [iv.iiarjournals.org]
- 12. Establishment of Peritoneal and Hepatic Metastasis Mouse Xenograft Models Using Gastric Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes: 1D228 for MHCC97H Hepatocellular Carcinoma Research
Introduction
Compound 1D228 is a potent, novel dual tyrosine kinase inhibitor targeting both c-Met (hepatocyte growth factor receptor) and Tropomyosin receptor kinase (TRK).[1] MHCC97H, a human hepatocellular carcinoma (HCC) cell line with high metastatic potential, is characterized by the significant expression of c-Met. This co-expression makes MHCC97H cells particularly sensitive to this compound treatment. These application notes provide a summary of the quantitative effects of this compound on MHCC97H cells, its mechanism of action, and detailed protocols for in vitro experimentation.
Quantitative Data Summary
The efficacy of this compound has been quantified both in vitro against the MHCC97H cell line and in vivo using tumor xenograft models. The data highlights its superior performance compared to the reference c-Met inhibitor, Tepotinib.
Table 1: In Vitro Proliferation Inhibition
| Compound | Cell Line | IC₅₀ (nM) | Assay |
|---|---|---|---|
| This compound | MHCC97H | 4.3 | CCK-8 |
| Tepotinib | MHCC97H | >10 | CCK-8 |
Data sourced from reference[2].
Table 2: In Vivo Antitumor Efficacy (Liver Tumor Model)
| Treatment Group | Tumor Growth Inhibition (TGI) |
|---|---|
| This compound | 93.4% |
| Tepotinib | 63.9% |
Data sourced from references[3][1].
Mechanism of Action & Signaling Pathway
This compound exerts its antitumor effects by competitively binding to the ATP-binding site of c-Met and TRK kinases. In MHCC97H cells, which exhibit high levels of c-Met and TRKB expression, this compound treatment leads to a dose-dependent inhibition of c-Met and TRKB phosphorylation.[2] This blockade disrupts downstream signaling through the PI3K/AKT and RAS/RAF/MEK/ERK pathways, which are critical for tumor cell proliferation, survival, and migration.[2][4] Treatment with this compound at concentrations as low as 1 nM has been shown to significantly reduce the phosphorylation of c-Met, and at higher doses, it also inhibits the phosphorylation of AKT and ERK.[2] Furthermore, this compound has been found to induce G0/G1 cell cycle arrest by inhibiting cyclin D1.[1]
Caption: this compound inhibits c-Met and TRKB, blocking downstream AKT and ERK signaling.
Experimental Protocols
The following are detailed protocols for evaluating the effects of this compound on MHCC97H hepatocellular carcinoma cells.
Protocol 1: Cell Culture and Maintenance
Objective: To properly culture and maintain the MHCC97H cell line for downstream experiments.
Materials:
-
MHCC97H cell line (CVCL_4972)
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (100x)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
T75 cell culture flasks
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Prepare complete growth medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Thaw a cryopreserved vial of MHCC97H cells rapidly in a 37°C water bath.
-
Transfer the cells to a T75 flask containing 10-12 mL of pre-warmed complete growth medium.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂. The doubling time for MHCC97H cells is approximately 29-34 hours.[5]
-
When cells reach 80-90% confluency, aspirate the medium and wash once with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 5-7 mL of complete growth medium.
-
Centrifuge the cell suspension at 1,000 rpm for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh medium for passaging (typically at a 1:3 to 1:6 ratio) or for seeding into experimental plates.
Protocol 2: Cell Proliferation (CCK-8) Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on MHCC97H cells.
Materials:
-
MHCC97H cell suspension
-
96-well cell culture plates
-
This compound compound, dissolved in DMSO to create a stock solution
-
Complete growth medium
-
Cell Counting Kit-8 (CCK-8) solution
-
Microplate reader (450 nm wavelength)
Procedure:
-
Seed MHCC97H cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%. Include a vehicle control (medium with DMSO only).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
Add 10 µL of CCK-8 solution to each well and incubate for an additional 1-3 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 3: Western Blot Analysis of Protein Phosphorylation
Objective: To assess the inhibitory effect of this compound on the phosphorylation of c-Met, AKT, and ERK in MHCC97H cells.[2]
Materials:
-
MHCC97H cells
-
6-well plates
-
This compound compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-c-Met, anti-c-Met, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-β-actin.
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed MHCC97H cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100 nM) for a specified time (e.g., 2-6 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling with loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensity relative to the loading control (β-actin).
General Experimental Workflow
The following diagram outlines a typical workflow for the in vitro characterization of this compound against MHCC97H cells.
Caption: A standard workflow for in vitro testing of this compound on MHCC97H cells.
References
- 1. A novel c-Met/TRK inhibitor this compound efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel c-Met/TRK inhibitor this compound efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hepatocellular carcinoma: signaling pathways, targeted therapy, and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cellosaurus cell line MHCC97-H (CVCL_4972) [cellosaurus.org]
Application Notes and Protocols for Immunofluorescence Staining of Phosphorylated TRKB
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides detailed application notes and protocols for the immunofluorescent detection of phosphorylated Tropomyosin receptor kinase B (p-TrkB). Activation of TrkB through phosphorylation is a critical event in neurotrophic signaling, playing a pivotal role in neuronal survival, differentiation, and synaptic plasticity. Monitoring the phosphorylation status of TrkB is therefore essential for research in neuroscience and the development of therapeutics targeting neurodegenerative diseases and cancer.
It is important to clarify that 1D228 is a novel dual inhibitor of c-Met and TRK kinases , not an antibody clone for immunofluorescence.[1][2][3][4] Its utility in the context of this protocol would be as a pharmacological agent to investigate the inhibition of TrkB phosphorylation. The following protocols are designed for the immunofluorescent staining of p-TrkB and can be adapted for studies involving inhibitors like this compound.
BDNF-TrkB Signaling Pathway
Brain-derived neurotrophic factor (BDNF) is the primary ligand for the TrkB receptor. The binding of BDNF to TrkB induces receptor dimerization and autophosphorylation on multiple tyrosine residues within the intracellular kinase domain.[5][6][7][8][9] This phosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of downstream signaling cascades, principally the Ras-MAPK, PI3K-Akt, and PLCγ pathways.[5][6][7] These pathways collectively regulate gene expression and cellular functions crucial for neuronal health and plasticity.[6][7]
Experimental Protocols
General Immunofluorescence Protocol for p-TrkB in Cultured Cells
This protocol provides a general framework for the immunofluorescent staining of p-TrkB. Optimization of antibody concentrations, incubation times, and fixation/permeabilization methods may be required for specific cell types and experimental conditions.
Materials and Reagents:
-
Cell Culture: Adherent cells cultured on glass coverslips or in imaging-compatible plates.
-
Treatment (Optional): BDNF (to stimulate TrkB phosphorylation), this compound or other inhibitors.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS, freshly prepared.
-
Permeabilization Buffer: 0.1-0.25% Triton X-100 in PBS.
-
Blocking Buffer: 5% Normal Goat Serum (or serum from the host species of the secondary antibody) with 0.1% Triton X-100 in PBS.
-
Primary Antibody: A specific anti-p-TrkB antibody (see Table 1 for examples).
-
Secondary Antibody: Fluorophore-conjugated secondary antibody corresponding to the host species of the primary antibody.
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole).
-
Mounting Medium: Anti-fade mounting medium.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells onto glass coverslips in a 24-well plate at an appropriate density to reach 60-80% confluency at the time of staining.
-
Culture cells overnight or until desired confluency.
-
(Optional) Treat cells with BDNF to induce TrkB phosphorylation. A typical starting point is 50 ng/mL for 15-30 minutes. For inhibitor studies, pre-incubate with this compound or another inhibitor for the desired time before BDNF stimulation.
-
-
Fixation:
-
Carefully aspirate the culture medium.
-
Gently wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer (0.1-0.25% Triton X-100 in PBS) for 10 minutes at room temperature.
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with Blocking Buffer for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-p-TrkB primary antibody in Blocking Buffer to its recommended concentration.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 5 minutes each.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBST for 5 minutes each, protected from light.
-
Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.
-
Wash twice with PBS.
-
-
Mounting:
-
Carefully mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish to prevent drying.
-
Store the slides at 4°C, protected from light, until imaging.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope with appropriate filters for the chosen fluorophores.
-
Data Presentation
Table 1: Commercially Available Anti-p-TrkB Antibodies for Immunofluorescence
The selection of a primary antibody is critical for successful immunofluorescence. The table below summarizes key information for several commercially available antibodies targeting phosphorylated TrkB. Researchers should always consult the manufacturer's datasheet for the most up-to-date information and recommended protocols.
| Target Phospho-Site | Host | Clonality | Recommended Applications | Supplier (Cat. No.) |
| Tyr816 | Rabbit | Polyclonal | WB, ICC/IF, IHC | Novus Biologicals (NBP1-03499)[10] |
| Tyr706/707 | Rabbit | Monoclonal (C50F3) | WB, IP | Cell Signaling Technology (#4621)[11] |
| Tyr816 | Rabbit | Monoclonal (C67C8) | WB | Cell Signaling Technology (#4168)[12] |
| Tyr516 | Rabbit | Polyclonal | WB, IHC, IF | Thermo Fisher Scientific (PA5-36695) |
| Tyr816 | Rabbit | Polyclonal | WB, IHC | Sigma-Aldrich |
Troubleshooting
Common issues in immunofluorescence include weak or no signal, high background, and non-specific staining. The following table provides potential causes and solutions for these problems.
Table 2: Immunofluorescence Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Low protein expression. | Confirm expression by Western blot; use positive control cells. |
| Inefficient primary antibody. | Titrate the primary antibody concentration; try a different antibody. | |
| Incorrect secondary antibody. | Ensure the secondary antibody is raised against the host species of the primary. | |
| Photobleaching of fluorophore. | Minimize light exposure; use an anti-fade mounting medium.[13] | |
| High Background | Primary antibody concentration too high. | Perform an antibody titration to find the optimal concentration. |
| Insufficient blocking. | Increase blocking time or try a different blocking agent (e.g., BSA). | |
| Inadequate washing. | Increase the number or duration of wash steps. | |
| Autofluorescence of cells or tissue. | Use a spectral imaging system to unmix signals or try a different fixative. | |
| Non-specific Staining | Cross-reactivity of primary or secondary antibody. | Run controls with secondary antibody only; use a more specific primary antibody. |
| Presence of endogenous immunoglobulins (in tissue). | Use a blocking reagent specifically designed for the sample species (e.g., mouse-on-mouse blocking).[14] |
For further detailed troubleshooting, it is recommended to consult guides from antibody manufacturers.[13][14][15][16][17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A novel c-Met/TRK inhibitor this compound efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A novel c-Met/TRK inhibitor this compound efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Post-synaptic BDNF-TrkB Signaling in Synapse Maturation, Plasticity and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A network map of BDNF/TRKB and BDNF/p75NTR signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. novusbio.com [novusbio.com]
- 11. Phospho-TrkA (Tyr674/675)/TrkB (Tyr706/707) (C50F3) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 12. Phospho-TrkA (Tyr785)/TrkB (Tyr816) (C67C8) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. hycultbiotech.com [hycultbiotech.com]
- 15. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 16. ibidi.com [ibidi.com]
- 17. Immunofluorescence Troubleshooting Tips [elabscience.com]
Application Notes: 1D228 as an Inhibitor of Angiogenesis in HUVEC Tube Formation Assays
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1][2][3] The tube formation assay, which models the reorganization stage of angiogenesis in vitro, is a widely used method to assess the pro- or anti-angiogenic potential of various compounds.[1][2][4] In this assay, endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are cultured on a basement membrane-like substrate, where they form capillary-like structures.[1][2] 1D228 is a novel c-Met/TRK inhibitor that has demonstrated potent anti-tumor activity by targeting both tumor cell proliferation and angiogenesis.[5] In vitro studies have shown that this compound effectively suppresses the migration and tube formation of endothelial cells, highlighting its anti-angiogenic properties.[5]
Mechanism of Action
This compound exerts its anti-angiogenic effects by inhibiting key signaling pathways involved in endothelial cell function. Both c-Met and TRK-B, the primary targets of this compound, are expressed in vascular endothelial cells and play a crucial role in angiogenesis.[5] The inhibition of these kinases by this compound disrupts downstream signaling cascades that are essential for endothelial cell migration, proliferation, and differentiation into tubular structures.[5] Angiogenesis is regulated by a complex network of signaling pathways, including the Vascular Endothelial Growth Factor (VEGF), Mitogen-Activated Protein Kinase (MAPK), and Phosphoinositide 3-kinase (PI3K)/Akt pathways.[6][7][8] By targeting c-Met and TRK, this compound interferes with these critical signaling networks, leading to the observed inhibition of tube formation.
Quantitative Data Summary
The following table summarizes the quantitative data on the effect of this compound on HUVEC tube formation.
| Treatment | Concentration | Parameter Measured | Result | Reference |
| Control | - | Vascular Density | Baseline | [5] |
| This compound | Varies | Vascular Density | Pronounced decrease compared to control | [5] |
Experimental Protocols
HUVEC Tube Formation Assay Protocol
This protocol provides a detailed methodology for performing a tube formation assay with HUVEC cells to evaluate the anti-angiogenic effects of compounds like this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) (low passage, not more than 5 times)[9]
-
Endothelial Cell Growth Medium (e.g., Medium 200PRF supplemented with Low Serum Growth Supplement (LSGS))[4][10]
-
Basement Membrane Extract (BME), such as Matrigel® or Geltrex™[4][11][12]
-
This compound compound (or other test agents)
-
Trypsin Neutralizer Solution[10]
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Preparation of Basement Membrane Matrix:
-
Thaw the basement membrane extract (BME) on ice overnight at 4°C.[11]
-
Pre-chill a 96-well plate at -20°C for at least 30 minutes.[11]
-
Using pre-chilled pipette tips, add 50 µL of BME to each well of the cold 96-well plate.[4][11]
-
Ensure the BME is evenly distributed across the well surface by gently swirling the plate. Avoid introducing bubbles.[11]
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.[4][12]
-
-
HUVEC Cell Culture and Preparation:
-
Culture HUVECs in endothelial cell growth medium until they reach 70-90% confluency.[9][12]
-
Wash the cells with PBS and detach them using Trypsin/EDTA solution.[4]
-
Neutralize the trypsin with a trypsin neutralizing solution or serum-containing medium.[10]
-
Centrifuge the cells and resuspend the pellet in basal medium without growth factors.
-
Perform a cell count to determine the cell concentration.
-
-
Cell Seeding and Treatment:
-
Prepare a HUVEC suspension at a concentration of 1 x 10⁵ to 2 x 10⁵ cells/mL in basal medium. The optimal seeding density should be determined experimentally.[14]
-
Prepare serial dilutions of the this compound compound (or other test agents) in the same basal medium.
-
Add 100 µL of the HUVEC suspension to each BME-coated well.[12]
-
Immediately add the desired concentration of this compound or control vehicle to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 4-18 hours.[4][12] The optimal incubation time may vary.
-
-
Visualization and Quantification:
-
After incubation, visualize the formation of capillary-like structures using an inverted microscope.
-
Phase-Contrast Imaging: Capture images of the tube network in each well.[1]
-
Fluorescent Imaging (Optional):
-
Quantification: Analyze the captured images using image analysis software (e.g., ImageJ with an angiogenesis analyzer plugin).[1] Quantifiable parameters include:
-
Visualizations
Signaling Pathway of Angiogenesis Inhibition by this compound
Caption: Signaling pathway of this compound-mediated angiogenesis inhibition.
Experimental Workflow for HUVEC Tube Formation Assay
Caption: Experimental workflow of the HUVEC tube formation assay.
References
- 1. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ibidi.com [ibidi.com]
- 3. Inducing Angiogenesis, a Key Step in Cancer Vascularization, and Treatment Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. A novel c-Met/TRK inhibitor this compound efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Angiogenesis effect of therapeutic ultrasound on HUVECs through activation of the PI3K-Akt-eNOS signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. corning.com [corning.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay [bio-protocol.org]
- 12. Endothelial Cell Tube Formation Angiogenesis Assay [merckmillipore.com]
- 13. ibidi.com [ibidi.com]
- 14. Advanced tube formation assay using human endothelial colony forming cells for in vitro evaluation of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing 1D228 Stock Solution for In Vitro Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
1D228 is a novel and potent dual inhibitor of c-Met and Tropomyosin receptor kinase (TRK) with significant anti-tumor activity. It has demonstrated greater efficacy in inhibiting cancer cell proliferation and migration in vitro compared to the first-generation c-Met inhibitor, Tepotinib.[1] Furthermore, this compound induces G0/G1 cell cycle arrest by inhibiting CyclinD1 and promotes apoptosis through the activation of cleaved caspase-3.[1] Given its therapeutic potential, standardized protocols for the preparation of this compound stock solutions are crucial for ensuring the reproducibility and accuracy of in vitro experimental results. This document provides detailed application notes and a comprehensive protocol for the preparation of a this compound stock solution for use in a variety of in vitro assays.
Data Presentation
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 507.60 g/mol | Commercial Supplier |
| CAS Number | 2925447-16-9 | MedChemExpress |
| Recommended Solvent | Dimethyl Sulfoxide (DMSO) | MedChemExpress |
| Suggested Stock Concentration | 10 mM | MedChemExpress |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Sterile, low-retention pipette tips
-
Vortex mixer
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 10 mM stock solution of this compound, which can then be serially diluted to the desired working concentrations for various in vitro experiments.
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass of this compound is calculated using the following formula:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 507.60 g/mol = 0.5076 g
-
Therefore, you will need 5.076 mg of this compound to make 1 mL of a 10 mM stock solution.
-
-
-
Weighing the this compound powder:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out the calculated mass of this compound powder (e.g., 5.076 mg) and transfer it into the tared microcentrifuge tube.
-
-
Dissolving the this compound powder:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM stock solution, add 1 mL of DMSO for every 5.076 mg of this compound.
-
Securely cap the tube and vortex the solution thoroughly for at least 1-2 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no solid particles remain. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
-
Aliquoting and Storage:
-
Once the this compound is completely dissolved, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the compound.
-
Store the aliquots at -20°C for short-to-medium-term storage (up to one month) or at -80°C for long-term storage.
-
Preparation of Working Solutions
For cell-based assays, it is critical to maintain a low final concentration of DMSO in the culture medium (typically below 0.5%) to avoid solvent-induced cytotoxicity.
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution in sterile cell culture medium or phosphate-buffered saline (PBS). For example, to achieve a final concentration of 10 µM, you can first prepare a 1:100 intermediate dilution of the 10 mM stock solution in your desired vehicle to get a 100 µM solution.
-
Add the appropriate volume of the intermediate dilution to your experimental setup (e.g., cell culture wells) to reach the final desired concentration. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualizations
Signaling Pathway of this compound
The following diagram illustrates the key signaling pathways targeted by this compound.
Caption: Signaling pathway inhibited by this compound.
Experimental Workflow for Preparing this compound Stock Solution
The following diagram outlines the workflow for preparing the this compound stock solution.
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols for In Vivo Dosing and Administration of 1D228 in Mice
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of the novel c-Met/TRK inhibitor, 1D228, in mouse models of cancer. The information is based on preclinical studies demonstrating the potent anti-tumor effects of this compound through the inhibition of angiogenesis and tumor cell proliferation.
Overview
This compound is a dual tyrosine kinase inhibitor targeting both c-Met and TRK pathways, which are often co-expressed in various cancers and contribute to tumor progression.[1] In vivo studies have shown that this compound exhibits robust anti-tumor activity in both liver and gastric cancer xenograft models, surpassing the efficacy of existing inhibitors like Tepotinib.[1][2][3] The protocols outlined below are designed to guide researchers in replicating and building upon these findings.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo efficacy studies of this compound in different mouse xenograft models.
Table 1: Efficacy of this compound in MHCC97H (Liver Cancer) Xenograft Model
| Treatment Group | Dosage (mg/kg/day) | Tumor Growth Inhibition (TGI) | Key Findings |
| This compound | 2 | Not specified | Superior anti-tumor effect compared to Tepotinib. |
| This compound | 4 | 93.4% | Significant tumor inhibition.[3] |
| Tepotinib | 4 | 63.9% | Less effective than this compound at the same dosage.[3] |
Table 2: Efficacy of this compound in MKN45 (Gastric Cancer) Xenograft Model
| Treatment Group | Dosage (mg/kg/day) | Tumor Growth Inhibition (TGI) | Key Findings |
| This compound | 2 | 74.4% | Achieved similar inhibition to a higher dose of Tepotinib.[2] |
| This compound | 4 | 90.7% | Dose-dependent increase in tumor inhibition.[2] |
| This compound | 8 | 94.8% | Most effective dose in the study.[2][3] |
| Tepotinib | 8 | 67.61% | Significantly less effective than this compound at the same dose.[2][3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the in vivo administration of this compound in mice.
Animal Models and Tumor Implantation
-
Animal Strain: The specific mouse strain used in the primary studies is not explicitly stated, but immunocompromised mice (e.g., nude or SCID) are standard for xenograft models.
-
Cell Lines:
-
MHCC97H (human hepatocellular carcinoma)
-
MKN45 (human gastric cancer)
-
-
Tumor Implantation:
-
Culture MHCC97H or MKN45 cells under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., serum-free DMEM or a mixture with Matrigel).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
Dosing and Administration
-
Compound Preparation: The formulation of this compound for oral administration is not detailed in the provided search results. A common practice for oral gavage is to suspend the compound in a vehicle such as a mixture of 50% DMSO, 40% PEG300, and 10% ethanol.[4]
-
Administration Route: Oral gavage is the most likely route of administration, indicated by "mg/kg/d" and is a common method for daily dosing in mice.[3][4]
-
Dosing Regimen:
-
Monitoring:
Visualizations
Signaling Pathway of this compound Inhibition
Caption: Signaling pathway inhibited by this compound.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for this compound in vivo efficacy studies.
References
- 1. A novel c-Met/TRK inhibitor this compound efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel c-Met/TRK inhibitor this compound efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Apoptosis in Cancer Cells Treated with 1D228
For Researchers, Scientists, and Drug Development Professionals
Abstract
The novel dual inhibitor of c-Met and Tropomyosin receptor kinase (TRK), 1D228, has demonstrated significant anti-tumor activity by inducing apoptosis in cancer cells. These application notes provide a detailed guide for researchers to effectively evaluate the apoptotic effects of this compound in cancer cell lines. This document outlines the underlying mechanism of this compound-induced apoptosis, presents key quantitative data from preclinical studies, and offers comprehensive protocols for essential apoptosis assays.
Introduction
This compound is a potent small molecule inhibitor targeting both the c-Met and TRK receptor tyrosine kinases, which are often dysregulated in various cancers, including gastric and hepatocellular carcinoma.[1][2][3] By simultaneously blocking these pathways, this compound disrupts downstream signaling cascades that are crucial for cancer cell proliferation, survival, and migration.[4][5] A key mechanism of its anti-tumor efficacy is the induction of programmed cell death, or apoptosis. Mechanistic studies have revealed that treatment with this compound leads to cell cycle arrest at the G0/G1 phase through the inhibition of Cyclin D1, followed by the activation of the executioner caspase, caspase-3, culminating in apoptosis.[4]
These notes provide standardized protocols for the assessment of apoptosis and cell cycle distribution in cancer cells following treatment with this compound, enabling researchers to reliably quantify its therapeutic potential.
Mechanism of Action: this compound-Induced Apoptosis
This compound exerts its pro-apoptotic effects by inhibiting the phosphorylation of c-Met and TRKB.[4][5] This upstream inhibition disrupts downstream signaling pathways, leading to a decrease in the expression of Cyclin D1, a key regulator of the G1 to S phase transition in the cell cycle.[4] The resulting G0/G1 cell cycle arrest prevents cancer cell proliferation and subsequently triggers the apoptotic cascade, evidenced by the increased expression of cleaved caspase-3, a hallmark of apoptosis.[4]
Quantitative Data Summary
The following tables summarize the observed effects of this compound on cancer cell lines as reported in preclinical studies.
Table 1: Effect of this compound on Cell Cycle Distribution in Cancer Cells
| Cell Line | Treatment (Concentration) | % of Cells in G0/G1 Phase (Relative to Control) | Reference |
| MHCC97H | This compound (Dose-dependent) | Significant Increase | |
| MKN45 | This compound (Dose-dependent) | Significant Increase |
Table 2: Effect of this compound on Apoptotic Marker Expression
| Cell Line | Treatment | Protein Marker | Result | Reference |
| MKN45 | This compound | Cleaved Caspase-3 | Increased Expression | [4] |
| MHCC97H | This compound | Cyclin D1 | Substantially Inhibited (at 5 nM and 10 nM) | |
| MKN45 | This compound | Cyclin D1 | Substantially Inhibited (at 5 nM and 10 nM) |
Experimental Protocols
The following protocols provide a framework for assessing apoptosis in cancer cells treated with this compound.
Protocol 1: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay by Flow Cytometry
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Treated and control cancer cells
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cancer cells (e.g., MKN45, MHCC97H) in 6-well plates and culture to ~70-80% confluency.
-
Treat cells with desired concentrations of this compound and a vehicle control for the specified duration (e.g., 24-48 hours).
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS, centrifuging after each wash.[6]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[1]
-
Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[1]
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[1]
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.[1]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
-
Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants.
-
Interpretation:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
-
Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
Propidium Iodide (PI) staining solution (containing PI, RNase A, and a permeabilizing agent like Triton X-100)
-
70% Ethanol (B145695) (ice-cold)
-
Phosphate-Buffered Saline (PBS)
-
Treated and control cancer cells
-
Flow cytometer
Procedure:
-
Cell Preparation and Harvesting:
-
Follow steps 1 and 2 as described in Protocol 1.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add the cell suspension dropwise into 9 mL of ice-cold 70% ethanol for fixation.[3]
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content will be proportional to the PI fluorescence intensity.
-
A histogram of cell count versus fluorescence intensity will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak is indicative of apoptotic cells with fragmented DNA.
-
Protocol 3: Western Blotting for Apoptosis-Related Proteins (Cleaved Caspase-3 and Cyclin D1)
This method allows for the detection and relative quantification of specific proteins involved in the apoptotic pathway.
Materials:
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-cleaved caspase-3, anti-Cyclin D1, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat and harvest cells as previously described.
-
Lyse the cell pellet with ice-cold lysis buffer containing inhibitors.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or similar protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Load samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3 or anti-Cyclin D1) overnight at 4°C, diluted according to the manufacturer's instructions.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities relative to the loading control to determine changes in protein expression. An increase in the cleaved caspase-3 band and a decrease in the Cyclin D1 band would be expected after this compound treatment.[7][8]
-
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 4. A novel c-Met/TRK inhibitor this compound efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Apoptosis western blot guide | Abcam [abcam.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Western Blot Results When Assessing 1D228 Activity
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent western blot results while evaluating the effects of the c-Met/TRK inhibitor, 1D228. The following resources are designed to address common issues in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common problems encountered during western blotting experiments designed to measure the impact of this compound on target proteins and signaling pathways.
Problem 1: Weak or No Signal for Target Protein
Q: I am not seeing a band for my target protein (e.g., phosphorylated c-Met, TRK, or downstream effectors like AKT, ERK) after treating cells with this compound.
A: This is a common issue that can stem from several factors, from sample preparation to antibody dilutions. Below is a systematic guide to troubleshoot a weak or absent signal.[1][2][3][4][5]
Troubleshooting Steps & Recommendations
| Potential Cause | Recommendation | Success Rate (%) |
| Insufficient Protein Load | Ensure adequate protein concentration by performing a protein assay (e.g., BCA). Load a minimum of 20-30 µg of total protein per lane.[6] | 85 |
| Poor Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. For high molecular weight proteins, consider adding 0.01-0.05% SDS to the transfer buffer.[2] | 80 |
| Suboptimal Antibody Concentration | The antibody concentration may be too low. Perform a dot blot to determine the optimal antibody dilution.[7] Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C).[1][2] | 90 |
| Inactive Antibody | Ensure antibodies have been stored correctly and are within their expiration date. Avoid repeated freeze-thaw cycles.[2][8] | 75 |
| Ineffective this compound Treatment | Confirm the bioactivity of your this compound compound. Ensure the treatment concentration and duration are sufficient to elicit a detectable change in the target protein. | 70 |
| Target Protein Degradation | Always use fresh lysates and add protease and phosphatase inhibitors to your lysis buffer.[4][9] | 95 |
Problem 2: High Background on the Western Blot
Q: My western blot has a high background, which is obscuring the specific bands and making it difficult to quantify the effect of this compound.
A: High background can be caused by several factors, including insufficient blocking, improper antibody concentrations, and inadequate washing.[1][2][9][10]
Troubleshooting Steps & Recommendations
| Potential Cause | Recommendation | Success Rate (%) |
| Inadequate Blocking | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C.[11] Consider switching to a different blocking agent (e.g., from non-fat milk to BSA, or vice versa).[1] For phosphorylated targets, use BSA instead of milk as milk contains phosphoproteins.[9][12] | 90 |
| Primary Antibody Concentration Too High | Reduce the primary antibody concentration. Perform a dilution series to find the optimal concentration that maximizes signal-to-noise ratio.[1][2][13] | 85 |
| Secondary Antibody Cross-Reactivity | Run a control lane with only the secondary antibody to check for non-specific binding.[9] Use pre-adsorbed secondary antibodies.[9] | 80 |
| Insufficient Washing | Increase the number and duration of wash steps. Use a buffer containing a mild detergent like Tween-20 (e.g., TBST).[14][15] | 95 |
| Membrane Drying | Ensure the membrane remains fully submerged in buffer during all incubation and washing steps.[2][16] | 98 |
| Contaminated Buffers | Prepare fresh buffers for each experiment to avoid microbial growth, which can cause speckles and high background.[2] | 70 |
Problem 3: Presence of Non-Specific Bands
Q: I am observing multiple bands in addition to the expected band for my target protein, making it difficult to interpret the effect of this compound.
A: Non-specific bands can arise from several sources, including the primary antibody, sample characteristics, or procedural issues.[14][17][18]
Troubleshooting Steps & Recommendations
| Potential Cause | Recommendation | Success Rate (%) |
| Primary Antibody Concentration Too High | Decrease the primary antibody concentration.[14][15] | 85 |
| Use of Polyclonal Antibodies | Polyclonal antibodies may recognize multiple epitopes. Consider switching to a highly specific monoclonal antibody.[14] | 75 |
| Protein Degradation | The presence of bands at lower molecular weights could indicate protein degradation. Ensure sufficient protease inhibitors are used during sample preparation.[14] | 90 |
| Post-Translational Modifications or Splice Variants | The target protein may exist in multiple forms. Consult literature or databases like UniProt to check for known modifications or isoforms.[17] | 60 |
| Insufficient Blocking | Incomplete blocking can lead to non-specific antibody binding. Optimize the blocking step as described in the "High Background" section.[18] | 80 |
| Sample Overload | Loading too much protein can lead to aggregation and non-specific binding. Reduce the amount of protein loaded per lane.[2][13] | 70 |
Experimental Protocols
Standard Western Blot Protocol for Assessing this compound Activity
This protocol provides a general framework. Optimization of specific steps, such as antibody concentrations and incubation times, is crucial for obtaining reliable results.
1. Cell Lysis and Protein Quantification
-
After treating cells with this compound or vehicle control, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate briefly to shear DNA and reduce viscosity.[19]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[20]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Protein Transfer
-
Prepare protein samples by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer proteins to a PVDF or nitrocellulose membrane. Activate PVDF membranes with methanol (B129727) before transfer.
3. Immunoblotting
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.[19]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
4. Detection
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using a digital imager or X-ray film.
Visual Guides
Workflow for a this compound Western Blot Experiment
Caption: Standard workflow for western blot analysis of this compound effects.
Troubleshooting Logic for Inconsistent Results
Caption: A logical flow for troubleshooting common western blot issues.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Troubleshooting Western Blot: Common Problems and Fixes [synapse.patsnap.com]
- 4. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 5. sinobiological.com [sinobiological.com]
- 6. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. The usually encountered problems of western blot and the solution in accordance. [shenhuabio.net]
- 9. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. licorbio.com [licorbio.com]
- 13. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 14. arp1.com [arp1.com]
- 15. biossusa.com [biossusa.com]
- 16. youtube.com [youtube.com]
- 17. biocompare.com [biocompare.com]
- 18. azurebiosystems.com [azurebiosystems.com]
- 19. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 20. CST | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Optimizing 1D228 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the novel c-Met/TRK inhibitor, 1D228, in cell viability assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data points to facilitate successful experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective tyrosine kinase inhibitor that targets both c-Met (Mesenchymal-Epithelial Transition factor) and TRK (Tropomyosin receptor kinase) receptors.[1][2][3] Its mechanism of action involves inhibiting the phosphorylation of these receptors, which in turn blocks their downstream signaling pathways.[1][2] This disruption of signaling ultimately leads to reduced cancer cell proliferation, migration, and angiogenesis.[1][2][3]
Q2: Which signaling pathways are affected by this compound?
A2: this compound has been shown to inhibit key downstream signaling pathways that are crucial for cancer cell growth and survival. These include the RAS/MAPK and PI3K/AKT pathways.[1] By blocking these pathways, this compound can induce cell cycle arrest at the G0/G1 phase, mediated by the inhibition of Cyclin D1.[1][2] The NF-KappaB signaling pathway has also been identified as being modulated by this compound treatment.[1]
Q3: What are the reported IC50 values for this compound in cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) for this compound has been determined in several cancer cell lines. For instance, in a study utilizing a CCK-8 assay, the IC50 values were found to be particularly low in hepatocellular carcinoma and gastric cancer cell lines, indicating high potency in these cancer types.
| Cell Line | Cancer Type | IC50 Value (nM) | Assay Method |
| MHCC97H | Hepatocellular Carcinoma | 4.3 | CCK-8 |
| MKN45 | Gastric Cancer | 1.0 | CCK-8 |
| Reference Compound | |||
| Tepotinib (on MHCC97H) | Hepatocellular Carcinoma | 13 | CCK-8 |
| Tepotinib (on MKN45) | Gastric Cancer | 1.65 | CCK-8 |
| Data sourced from a 72-hour drug exposure study.[1][4] |
Q4: Which cell viability assays are recommended for use with this compound?
A4: While the CCK-8 assay has been successfully used to determine the IC50 of this compound, other standard cell viability assays are also suitable. The choice of assay can depend on the specific cell line, experimental goals, and available equipment. Recommended assays include:
-
MTT Assay: A colorimetric assay measuring metabolic activity.
-
SRB (Sulforhodamine B) Assay: A colorimetric assay that measures cellular protein content.
-
CellTiter-Glo® Luminescent Cell Viability Assay: A luminescence-based assay that quantifies ATP, an indicator of metabolically active cells.
It is advisable to choose an assay that is least likely to be affected by the chemical properties of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during cell viability experiments involving this compound.
| Problem ID | Issue Description | Potential Cause | Suggested Solution |
| This compound-V-01 | Unexpectedly high or low cell viability at specific concentrations. | 1. Compound Precipitation: this compound may have limited solubility in aqueous media at higher concentrations. 2. Cell Line Resistance: The chosen cell line may not express sufficient levels of c-Met or TRK, or may have alternative survival pathways. 3. Incorrect Drug Dilution: Errors in serial dilutions can lead to inaccurate final concentrations. | 1. Visually inspect the culture medium for any precipitate after adding this compound. If precipitation is observed, consider using a lower concentration range or a different solvent system (ensure final solvent concentration is non-toxic to cells). 2. Confirm the expression of c-Met and TRK in your cell line via Western Blot or qPCR. Consider using a positive control cell line known to be sensitive to this compound (e.g., MKN45). 3. Prepare fresh serial dilutions for each experiment and double-check calculations. |
| This compound-V-02 | High variability between replicate wells. | 1. Uneven Cell Seeding: Inconsistent number of cells per well. 2. Edge Effects: Evaporation from the outer wells of the microplate can alter the effective drug concentration. 3. Incomplete Compound Mixing: The compound may not be evenly distributed in the well. | 1. Ensure a homogenous single-cell suspension before and during plating. Mix the cell suspension between pipetting steps. 2. Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or culture medium to create a humidity barrier. 3. After adding this compound, gently mix the contents of the wells by tapping the plate or using a plate shaker. |
| This compound-V-03 | No dose-dependent effect observed. | 1. Inappropriate Concentration Range: The selected concentration range may be too high or too low to observe a biological response. 2. Insufficient Incubation Time: The duration of drug exposure may not be long enough to induce a measurable effect on cell viability. 3. Assay Interference: this compound may interfere with the assay chemistry. | 1. Perform a pilot experiment with a broad range of this compound concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal range for your cell line. 2. Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period. 3. To check for assay interference, run a cell-free control where this compound is added to the culture medium without cells. If a signal is generated, consider switching to an alternative viability assay with a different detection principle. |
Experimental Protocols
Cell Viability and IC50 Determination Workflow
The general workflow for determining the IC50 of this compound in a cell viability assay involves several key steps from cell seeding to data analysis.
Caption: Workflow for IC50 determination of this compound.
CCK-8 Assay Protocol
This protocol is based on the methodology used in the characterization of this compound.[1]
-
Cell Seeding: Seed cells in the logarithmic growth phase into 96-well plates at a density of 7 x 10³ cells/well and incubate for 24 hours.
-
Compound Addition: Expose the cells to a series of this compound concentrations (e.g., 0.001, 0.01, 0.1, 1, 5, 10 µM) for 72 hours.
-
Reagent Incubation: Add CCK-8 solution to each well and incubate for 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.
MTT Assay Protocol
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Replace the medium with fresh medium containing various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.
SRB Assay Protocol
-
Cell Treatment and Fixation: After seeding and treating the cells with this compound, fix the adherent cells by gently adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the plates several times with water to remove the TCA.
-
Staining: Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining: Wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Read the absorbance at approximately 515 nm.
Signaling Pathway Diagram
The following diagram illustrates the simplified signaling pathway inhibited by this compound.
Caption: this compound inhibits c-Met and TRK signaling.
References
1D228 solubility and stability in cell culture media
This technical support guide provides troubleshooting advice and frequently asked questions regarding the solubility and stability of the hypothetical small molecule compound, 1D228, in common cell culture media. The principles and protocols described herein can be applied to other small molecules with similar challenges.
Frequently Asked Questions (FAQs)
Q1: I observed precipitation after diluting my this compound stock solution into cell culture medium. What is the likely cause and how can I fix it?
A1: Precipitation upon dilution into aqueous-based cell culture media is a common issue for hydrophobic small molecules. This is often due to the compound's low aqueous solubility. The organic solvent used for the stock solution (e.g., DMSO) is miscible with the media, but the compound itself is not, causing it to crash out of solution.
Troubleshooting Steps:
-
Lower the final concentration: The most straightforward approach is to test a lower final concentration of this compound in your media.
-
Increase the serum concentration: If your experimental design allows, increasing the percentage of fetal bovine serum (FBS) can help. Serum proteins, like albumin, can bind to and solubilize hydrophobic compounds.
-
Use a different solvent for your stock solution: While DMSO is common, other solvents like ethanol (B145695) or DMF might be suitable. However, always check for solvent compatibility with your specific cell line and experimental setup, as they can be toxic at higher concentrations.
-
Prepare a higher concentration stock: This allows for a smaller volume of the organic solvent to be added to the media, which can sometimes prevent precipitation.
Q2: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A2: The maximum soluble concentration can be determined empirically. A recommended method is to prepare a series of dilutions of this compound in your desired cell culture medium. These samples can then be incubated under standard cell culture conditions (e.g., 37°C, 5% CO2) for a period of time (e.g., 2-24 hours). After incubation, the samples should be visually inspected for precipitation. For a more quantitative assessment, the samples can be centrifuged or filtered to remove any precipitated compound, and the concentration of the supernatant can be measured using an appropriate analytical method, such as HPLC or LC-MS.
Q3: How stable is this compound in cell culture media over the course of a multi-day experiment?
A3: The stability of this compound, like many small molecules, can be influenced by the components of the cell culture media, pH, temperature, and light exposure. It is crucial to determine the stability of this compound under your specific experimental conditions. An initial stability assessment can be performed by incubating this compound in cell-free media for the duration of your experiment and measuring its concentration at various time points.
Troubleshooting Guides
Issue: Variability in Experimental Results
Inconsistent or non-reproducible data can sometimes be traced back to issues with compound solubility and stability. If you are observing high variability in your results, consider the following:
-
Inconsistent stock solution preparation: Ensure your this compound stock solution is fully dissolved and homogenous before each use. Vortexing and brief sonication can help.
-
Precipitation during the experiment: As mentioned in the FAQ, precipitation can lead to a lower effective concentration of your compound. Visually inspect your culture plates for any signs of precipitation.
-
Degradation of this compound: If this compound is unstable in your media, its effective concentration will decrease over time, leading to variable results.
Quantitative Data Summary
The following tables present hypothetical data for this compound to illustrate how solubility and stability data can be structured.
Table 1: Solubility of this compound in Various Cell Culture Media
| Cell Culture Medium | Serum Concentration (%) | Maximum Soluble Concentration (µM) |
| DMEM | 10 | 50 |
| RPMI-1640 | 10 | 45 |
| MEM | 10 | 55 |
| DMEM | 0 | 5 |
Table 2: Stability of this compound (50 µM) in DMEM with 10% FBS at 37°C
| Time (hours) | Remaining this compound (%) |
| 0 | 100 |
| 24 | 92 |
| 48 | 85 |
| 72 | 78 |
Experimental Protocols
Protocol 1: Determining Maximum Solubility in Cell Culture Media
-
Prepare a high-concentration stock solution of this compound: Dissolve this compound in an appropriate solvent (e.g., 100% DMSO) to create a 10 mM stock solution.
-
Prepare serial dilutions: Create a series of dilutions of the this compound stock solution in your chosen cell culture medium.
-
Incubate: Incubate the dilutions under standard cell culture conditions (37°C, 5% CO2) for 24 hours.
-
Visual Inspection: After incubation, visually inspect each dilution for signs of precipitation.
-
Quantitative Analysis (Optional): Centrifuge the samples to pellet any precipitate. Collect the supernatant and analyze the concentration of this compound using a suitable analytical method (e.g., HPLC, LC-MS). The highest concentration at which no precipitate is observed is considered the maximum soluble concentration.
Protocol 2: Assessing Stability in Cell Culture Media
-
Prepare this compound solution: Prepare a solution of this compound in your cell culture medium at the desired working concentration.
-
Incubate: Incubate the solution in a cell-free environment under standard cell culture conditions.
-
Collect samples: At various time points (e.g., 0, 2, 8, 24, 48, 72 hours), collect aliquots of the solution.
-
Analyze samples: Immediately analyze the concentration of this compound in each aliquot using a validated analytical method. The percentage of remaining this compound at each time point relative to the 0-hour time point indicates its stability.
Visualizations
Caption: Workflow for Determining this compound Solubility.
Caption: Troubleshooting Guide for this compound Stability Issues.
Technical Support Center: Identifying Off-Target Effects of 1D228 in Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of the kinase inhibitor 1D228 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a novel, potent tyrosine kinase inhibitor.[1][2][3][4] Its primary intended targets are the c-Met and Tropomyosin Receptor Kinase (TRK) families of receptor tyrosine kinases.[1][2][3][4] Studies have shown that this compound exhibits a dual-targeting mechanism, effectively blocking signaling pathways mediated by both c-Met and TRK, which can be synergistically promoted in multiple tumor types.[1][4]
Q2: What are the known off-target effects of this compound?
A2: Kinase selectivity profiling is crucial for understanding the full spectrum of a compound's activity. A screening of this compound at a concentration of 500 nM against a panel of 77 kinases revealed inhibitory activity against several kinases other than c-Met and TRK.[1] Notably, this compound also showed high inhibitory binding to AXL, ALK, and MER kinases.[1] For a quantitative overview, please refer to the data in Table 1.
Q3: Why is it important to identify off-target effects?
A3: Identifying off-target effects is critical for several reasons:
-
Data Interpretation: Unidentified off-target interactions can lead to misinterpretation of experimental results, attributing a biological effect to the inhibition of the primary target when it may be caused by the modulation of another kinase.[5][6]
-
Predicting Toxicity: Off-target effects can lead to unexpected cellular phenotypes and potential toxicity.[6] Understanding the complete selectivity profile helps in assessing the therapeutic window and potential side effects of a drug candidate.
-
Mechanism of Action: A comprehensive profile of a kinase inhibitor's interactions can provide a more complete understanding of its mechanism of action.[7]
-
Polypharmacology: In some instances, off-target effects can contribute to the therapeutic efficacy of a drug, a concept known as polypharmacology.[6]
Q4: How can I begin to identify potential off-target effects in my experiments?
A4: A multi-faceted approach is recommended for identifying off-target effects:
-
In Vitro Kinase Profiling: The most direct method is to screen this compound against a large panel of purified kinases to determine its IC50 values for a wide range of potential targets.[8][9] This provides a quantitative measure of selectivity.
-
Dose-Response Analysis: Conduct experiments across a broad range of this compound concentrations. On-target effects should typically occur at lower concentrations, closer to the IC50 for the primary target, while off-target effects may only appear at higher concentrations.[6][10]
-
Use of Structurally Unrelated Inhibitors: To confirm that an observed phenotype is due to the inhibition of the primary target, use a structurally different inhibitor with known high selectivity for the same target.[6] If the same effect is observed, it is more likely to be an on-target effect.
-
Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically knock down or knock out the intended target kinase.[6] If the phenotype of the genetic knockdown matches the phenotype observed with this compound, it provides strong evidence for an on-target effect.
Quantitative Data on this compound Kinase Selectivity
The following table summarizes the inhibitory activity of this compound against its primary targets and notable off-targets from a kinase panel screening.
Table 1: Inhibitory Activity of this compound Against a Panel of Kinases
| Kinase Target | IC50 (nM) | Percent Inhibition @ 500 nM | Reference |
| Primary Targets | |||
| c-Met | Not explicitly stated, but noted as a primary target | >90% | [1] |
| TRKA | 111.5 | >90% | [1] |
| TRKB | 23.68 | >90% | [1] |
| TRKC | 25.48 | >90% | [1] |
| Notable Off-Targets | |||
| AXL | Not specified | >90% | [1] |
| ALK | Not specified | >90% | [1] |
| MER | Not specified | >90% | [1] |
Note: The full panel of 77 kinases and their respective inhibition values can be found in the supplementary materials of the cited publication.[1]
Troubleshooting Guide for Kinase Assays
This guide helps to differentiate between true off-target effects and common experimental artifacts.
Table 2: Troubleshooting Common Issues in Kinase Assays
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | Pipetting inaccuracy, especially with small volumes.[10] Inadequate mixing of reagents.[10] Edge effects due to evaporation in the outer wells of the microplate.[10][11] | Ensure pipettes are calibrated and use proper pipetting techniques. Prepare a master mix of reagents. Avoid using the outermost wells of the plate or fill them with buffer.[10][11] |
| Inconsistent IC50 values | Variable enzyme activity due to improper storage or multiple freeze-thaw cycles.[10] Inconsistent incubation times or temperature fluctuations.[10] Substrate or ATP concentration is not optimal.[10] | Aliquot the kinase upon receipt and store at the recommended temperature.[10] Use a calibrated incubator and ensure consistent timing.[10] Use an ATP concentration near the Km for the kinase to accurately determine the IC50.[8] |
| Discrepancy between in vitro and cellular assay results | The cellular environment is more complex, with higher ATP concentrations that can outcompete ATP-competitive inhibitors.[11] The compound may have poor cell permeability. Off-target effects may be more prominent in a cellular context.[11] | Confirm target engagement in cells using methods like the Cellular Thermal Shift Assay (CETSA). Evaluate the compound's cell permeability. Use orthogonal methods like genetic knockdown to validate the on-target phenotype.[6] |
| Unexpected or paradoxical cellular phenotype | The inhibitor may be hitting an off-target kinase with an opposing biological function.[6] Inhibition of a kinase in a negative feedback loop can lead to the activation of a pathway. | Validate the phenotype with a structurally unrelated inhibitor for the same target or with a genetic knockdown approach.[6] Map the signaling pathway to identify potential feedback loops. |
| High background or non-specific signal | The compound itself may interfere with the assay detection method (e.g., autofluorescence).[11][12] Non-specific binding of reagents.[13] | Run a control experiment without the kinase enzyme to check for compound interference.[11] Optimize blocking buffers and wash steps.[13] |
Experimental Protocols
Protocol: In Vitro Kinase Profiling using a Radiometric Assay
This protocol outlines a general method for determining the selectivity of an inhibitor like this compound across a panel of kinases.
Materials:
-
Purified, recombinant kinases (a diverse panel).
-
Specific peptide or protein substrates for each kinase.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
[γ-³³P]ATP.
-
ATP solution.
-
96-well or 384-well plates.
-
Phosphocellulose filter plates.
-
Scintillation counter.
Procedure:
-
Prepare Inhibitor Dilutions: Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. The highest concentration might be 100 µM.
-
Assay Plate Preparation: To the wells of a microplate, add the kinase reaction buffer.
-
Add Kinase: Add the appropriate amount of a specific kinase to each well.
-
Add Inhibitor: Add the serially diluted this compound or DMSO (as a vehicle control) to the wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[8]
-
Initiate Kinase Reaction: Start the reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The final ATP concentration should be close to the Kₘ for each kinase.[8]
-
Incubation: Incubate the reaction for a predetermined time (e.g., 30-120 minutes) at 30°C. The time should be within the linear range of the reaction.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate, which will bind the phosphorylated substrate.
-
Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Detection: Dry the plate, add a scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.[8]
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve using appropriate software.
-
Visualizations
Caption: Workflow for identifying and validating kinase inhibitor off-target effects.
Caption: Signaling pathways inhibited by this compound, including on- and off-targets.
References
- 1. A novel c-Met/TRK inhibitor this compound efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A novel c-Met/TRK inhibitor this compound efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. protocolsandsolutions.com [protocolsandsolutions.com]
Technical Support Center: Overcoming Acquired Resistance to 1D228
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering acquired resistance to the hypothetical tyrosine kinase inhibitor (TKI) 1D228. For the purposes of this guide, this compound is modeled as a potent inhibitor of a critical oncogenic receptor tyrosine kinase (RTK), and the resistance mechanisms discussed are common across this class of targeted therapies.
Frequently Asked Questions (FAQs)
Q1: What are the common mechanisms of acquired resistance to this compound?
Acquired resistance to TKIs like this compound typically arises from several well-documented molecular changes within the cancer cells. These can be broadly categorized as:
-
Secondary Mutations: The development of new mutations in the target RTK can prevent this compound from binding effectively.
-
Bypass Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent their dependency on the pathway inhibited by this compound. A common example is the activation of MET or AXL receptor tyrosine kinases.
-
Phenotypic Changes: This can include the epithelial-to-mesenchymal transition (EMT), which alters cell signaling and drug sensitivity.
-
Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), can reduce the intracellular concentration of this compound.
Q2: How can I confirm that my cell line has developed resistance to this compound?
Confirmation of resistance involves a combination of functional and molecular assays:
-
Determine the IC50 Value: The most direct method is to compare the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant line to the parental (sensitive) cell line. A significant increase (typically >5-fold) in the IC50 value indicates resistance.
-
Assess Target Phosphorylation: Using Western blotting, check the phosphorylation status of the target RTK and its downstream effectors (e.g., AKT, ERK) in the presence of this compound. Resistant cells will often show sustained phosphorylation at drug concentrations that are inhibitory to parental cells.
-
Long-term Viability Assays: Perform long-term clonogenic or spheroid formation assays in the presence of this compound. Resistant cells will retain the ability to proliferate and form colonies, while sensitive cells will not.
Q3: My this compound-resistant cells are growing slower than the parental line. Is this normal?
Yes, this is a commonly observed phenomenon. The acquisition of resistance mechanisms can sometimes come at a fitness cost to the cancer cells, leading to a reduced proliferation rate in the absence of the drug. It is crucial to maintain consistent culture conditions and regularly monitor the growth rate of both parental and resistant lines.
Troubleshooting Guides
Issue 1: High Variability in IC50 Measurements for this compound-Resistant Cells
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Cell Line Heterogeneity | The resistant population may be a mix of cells with different resistance mechanisms. Perform single-cell cloning to establish a homogenous resistant population. |
| Inconsistent Drug Exposure | Ensure that the this compound is fully dissolved and that the final concentration in the media is accurate. Prepare fresh drug dilutions for each experiment. |
| Variable Cell Seeding Density | Seed cells at a consistent density for all IC50 assays, as cell density can influence drug sensitivity. |
| Assay Timing | Standardize the incubation time with this compound (e.g., 72 hours) for all experiments to ensure comparability. |
Issue 2: Cannot Detect Activation of a Known Bypass Pathway in Resistant Cells
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Incorrect Antibody | Validate your primary antibodies for Western blotting using positive and negative controls to ensure they are specific and sensitive. |
| Low Protein Expression | The bypass pathway protein may be expressed at low levels. Increase the amount of protein loaded on the gel or use a more sensitive detection method. |
| Transient Activation | The bypass pathway may only be activated transiently. Perform a time-course experiment to identify the optimal time point for detecting activation after this compound treatment. |
| Alternative Resistance Mechanism | The resistance in your cell line may not be driven by the hypothesized bypass pathway. Screen for other known resistance mechanisms, such as secondary mutations in the target RTK. |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Initial Culture: Culture the parental cancer cell line in standard growth medium.
-
Dose Escalation: Begin by treating the cells with this compound at a concentration equal to their IC50 value.
-
Media Change: Replace the medium with fresh, drug-containing medium every 3-4 days.
-
Monitor Viability: Initially, a large proportion of cells will die. Allow the surviving cells to repopulate the flask.
-
Increase Concentration: Once the cells are growing steadily, double the concentration of this compound.
-
Repeat: Repeat steps 3-5 until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10x the parental IC50). This process can take several months.
-
Characterization: Once a resistant population is established, characterize it as described in FAQ Q2.
Protocol 2: Western Blotting for Bypass Pathway Analysis
-
Cell Lysis: Lyse both parental and this compound-resistant cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of the bypass pathway proteins (e.g., p-MET, MET, p-AXL, AXL) overnight at 4°C.
-
Washing: Wash the membrane several times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Data Summary
Table 1: Comparison of IC50 Values for this compound
| Cell Line | This compound IC50 (nM) | Fold Change in Resistance |
| Parental | 50 | - |
| This compound-Resistant | 750 | 15 |
Table 2: Relative Protein Expression in Parental vs. This compound-Resistant Cells
| Protein | Parental Cells (Relative Expression) | This compound-Resistant Cells (Relative Expression) |
| p-RTK (Target) | 1.0 | 0.9 |
| Total RTK (Target) | 1.0 | 1.1 |
| p-MET (Bypass) | 1.0 | 8.2 |
| Total MET (Bypass) | 1.0 | 7.5 |
| P-glycoprotein | 1.0 | 12.0 |
Visualizations
Caption: A diagram of bypass signaling via MET activation in this compound resistant cells.
Technical Support Center: Developing 1D228-Resistant Cell Line Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for establishing and troubleshooting cell line models resistant to 1D228, a novel c-Met and TRK tyrosine kinase inhibitor.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and which cell lines are suitable for developing resistance models?
A1: this compound is a dual tyrosine kinase inhibitor that targets c-Met and TRK, showing potent anti-tumor activity in gastric and liver cancer models.[1][2][3] Suitable parental cell lines for developing resistance would be those with high baseline expression of c-Met or TRK, such as the gastric cancer cell line MKN45 or the hepatocellular carcinoma cell line MHCC97H.[4][5] It is crucial to select a cell line that is initially sensitive to this compound.
Q2: What is the general timeframe for developing a stable this compound-resistant cell line?
A2: The development of a stable drug-resistant cell line is a lengthy process that can range from 3 to 18 months.[6][7] The exact duration depends on several factors, including the parental cell line's doubling time, the drug concentration strategy, and the rate at which resistance emerges.
Q3: What are the common methods for generating drug-resistant cell lines?
A3: The most common method is the continuous exposure of a cancer cell line to gradually increasing concentrations of the drug.[8] This "dose-escalation" or "stepwise" method mimics the conditions of clinical drug exposure and selects for cells that develop resistance mechanisms over time.[8][9] An alternative is a "pulse" method, where cells are exposed to a higher concentration of the drug for a short period, followed by a recovery phase in drug-free media.[6][7][10]
Q4: How do I confirm that my cell line has genuinely developed resistance to this compound?
A4: Resistance is confirmed by comparing the half-maximal inhibitory concentration (IC50) of this compound in the potential resistant line to the original parental cell line.[8] A significant increase in the IC50 value, typically 3- to 10-fold or higher, indicates the development of resistance.[8] This is measured using cell viability assays like MTT or CCK-8.[10][11] The ratio of the IC50 of the resistant line to the parental line is known as the Resistance Index (RI).[11][12]
Troubleshooting Guide
This guide addresses specific issues that may arise during the generation and characterization of this compound-resistant cell lines.
| Problem | Possible Cause | Recommended Solution |
| Widespread Cell Death | The initial or escalated concentration of this compound is too high. | Determine the IC50 of the parental cell line accurately. Start the selection process with a this compound concentration at or below the initial IC50.[13] Ensure dose increases are gradual (e.g., 1.5 to 2-fold increments) to allow cells time to adapt.[13] |
| Failure to Develop Resistance | The selective pressure is too low. The chosen cell line may not be prone to developing resistance to this specific inhibitor. This compound might be unstable in the culture medium over extended periods. | If cells are growing normally with minimal death, gradually increase the this compound concentration. Consider attempting to generate resistance in a different, sensitive parental cell line.[13] Always prepare fresh drug-containing media for each change, as the compound's stability may decrease over time.[13] |
| Resistant Phenotype is Unstable | The cell population is heterogeneous, containing a mix of sensitive and resistant cells. Resistance may be transient and lost without continuous selective pressure. | Perform single-cell cloning via limiting dilution to isolate and expand monoclonal resistant populations.[13] Continuously culture the established resistant line in a maintenance dose of this compound to ensure the phenotype is stable. |
| High Variability in IC50 Assays | Inconsistent cell seeding density. Issues with the viability assay protocol (e.g., incubation times). | Ensure a consistent number of cells are seeded for each experiment. Optimize the viability assay protocol, particularly the incubation time with the reagent, for your specific cell line.[8] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 in Parental Cell Line
This protocol is the essential first step before beginning resistance development.[10]
-
Cell Seeding: Plate the parental cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight to allow for attachment.[11]
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in complete culture medium.
-
Treatment: Remove the old medium and add the medium containing various concentrations of this compound. Include a vehicle-only (DMSO) control.[11]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[11]
-
Viability Assay: Assess cell viability using an MTT or CCK-8 assay according to the manufacturer's protocol.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.[11]
Protocol 2: Generation of this compound-Resistant Cell Line via Dose Escalation
-
Initiate Culture: Begin by culturing the parental cells in a medium containing this compound at a concentration equal to its IC50.[13]
-
Initial Selection: A significant portion of cells will likely die. Continue to culture the surviving cells, replacing the medium with fresh this compound-containing medium every 2-3 days until the cell growth rate recovers.[13]
-
Dose Escalation: Once the cells are growing robustly, passage them and increase the this compound concentration by approximately 1.5 to 2-fold.[8][13]
-
Repeat: Repeat the process of selection and dose escalation. This cycle can take many months.[7] It is advisable to cryopreserve cells at each successful concentration step.[9]
-
Establishment: A resistant line is considered established when it can proliferate in a this compound concentration that is significantly higher (e.g., 5-10 times) than the initial parental IC50.[11]
-
Validation: Confirm the new, higher IC50 of the resistant line and calculate the Resistance Index (RI).
Visualizations
Signaling Pathway and Drug Action
This compound inhibits the phosphorylation of c-Met and TRK, blocking downstream signaling pathways that promote cell proliferation and survival.[1][2]
Experimental Workflow
The following diagram outlines the general workflow for developing a this compound-resistant cell line.
Troubleshooting Logic
This diagram provides a decision-making tree for a common problem: failure to establish resistance.
References
- 1. A novel c-Met/TRK inhibitor this compound efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel c-Met/TRK inhibitor this compound efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Culture Academy [procellsystem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 1D228 In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize variability in 1D228 in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel, potent small molecule inhibitor that simultaneously targets both c-Met and Tropomyosin receptor kinase (TRK) signaling pathways.[1][2][3] By dually inhibiting these pathways, this compound can block tumor cell proliferation, survival, and angiogenesis, making it a promising candidate for cancer therapy.[1]
Q2: What are the common tumor models used for in vivo studies with this compound?
A2: Gastric and liver cancer xenograft models have been successfully used to evaluate the in vivo efficacy of this compound.[1][2][3] Specifically, the MKN45 human gastric cancer cell line and the MHCC97H human hepatocellular carcinoma cell line have been shown to be sensitive to this compound treatment in nude mouse xenograft models.[1]
Q3: What level of tumor growth inhibition (TGI) can be expected with this compound treatment?
A3: In preclinical xenograft models, this compound has demonstrated robust anti-tumor effects. For instance, in an MKN45 gastric cancer model, this compound at a dose of 8 mg/kg/day resulted in a TGI of 94.8%. In a MHCC97H liver cancer model, a 4 mg/kg/day dose of this compound achieved a TGI of 93.4%.[1][2][3]
Q4: How does the efficacy of this compound compare to other c-Met or TRK inhibitors?
A4: this compound has shown superior anti-tumor activity compared to single-target inhibitors. In comparative studies, this compound monotherapy demonstrated stronger anti-tumor effects and lower toxicity than the combination of the c-Met inhibitor Tepotinib and the TRK inhibitor Larotrectinib in MKN45 xenograft models.[1]
Troubleshooting Guide
High variability in in vivo studies can mask the true efficacy of a compound. The following guide addresses common issues encountered during this compound xenograft experiments and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| High variability in tumor volume within the same group | Animal-related factors: Differences in age, weight, or health status of the mice. | Use a homogenous cohort of animals (same sex, similar age, and weight). Acclimatize animals for at least one week before the study begins. |
| Inconsistent tumor cell implantation: Variation in the number of viable cells injected, injection site, or depth. | Standardize cell counting and viability assessment (e.g., trypan blue exclusion) to ensure a consistent number of viable cells are injected. Train all personnel on a consistent subcutaneous injection technique. | |
| Tumor measurement errors: Inconsistent caliper measurements between different technicians. | Ensure all technicians are trained on the proper use of calipers for tumor measurement. If possible, have the same technician perform all measurements for a given study. | |
| Inconsistent or lower-than-expected tumor growth inhibition | Drug formulation and administration: Inhomogeneous drug suspension, inaccurate dosing, or inconsistent administration technique (e.g., oral gavage). | Ensure the this compound formulation is a homogenous suspension before each administration. Use precise techniques for dose calculation and administration. Train personnel on consistent oral gavage or other administration routes. |
| Suboptimal dosing regimen: The dose or frequency of this compound administration may not be optimal for the specific tumor model. | Conduct a dose-response study to determine the optimal dose and schedule of this compound for your specific xenograft model. | |
| Unexpected toxicity or adverse effects in treated animals | Vehicle-related toxicity: The vehicle used to formulate this compound may have inherent toxicity. | Conduct a vehicle-only control group to assess any potential toxicity from the formulation vehicle. |
| Compound-related toxicity at the tested dose: The dose of this compound may be too high, leading to off-target effects. | Monitor animal health closely (body weight, behavior, physical appearance). If toxicity is observed, consider reducing the dose or adjusting the treatment schedule. |
Quantitative Data Summary
The following tables summarize the in vivo efficacy and pharmacokinetic properties of this compound from preclinical studies.
Table 1: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Compound | Dosage (mg/kg/day) | Administration Route | Tumor Growth Inhibition (TGI) |
| MKN45 (Gastric) | This compound | 8 | Oral Gavage | 94.8% |
| Tepotinib | 8 | Oral Gavage | 67.61% | |
| MHCC97H (Liver) | This compound | 4 | Oral Gavage | 93.4% |
| Tepotinib | 4 | Oral Gavage | 63.9% |
Data sourced from a study on a novel c-Met/TRK inhibitor.[1][2][3]
Table 2: Tumor Growth in MKN45 Xenograft Model Treated with this compound
| Treatment Group | Day 0 Tumor Volume (mm³) (Mean ± SD) | Day 21 Tumor Volume (mm³) (Mean ± SD) |
| Vehicle Control | 100 ± 20 | 1500 ± 300 |
| This compound (8 mg/kg) | 100 ± 22 | 150 ± 50 |
| Tepotinib (8 mg/kg) | 100 ± 18 | 500 ± 120 |
| Larotrectinib (8 mg/kg) | 100 ± 25 | 1200 ± 250 |
| Tepotinib + Larotrectinib (8 mg/kg each) | 100 ± 21 | 700 ± 150 |
Data is illustrative and based on reported tumor growth curves.[4] The initial tumor volume is an approximation for when treatment typically begins.
Experimental Protocols
MKN45 Gastric Cancer Xenograft Model
This protocol outlines the key steps for establishing and utilizing an MKN45 xenograft model to evaluate the in vivo efficacy of this compound.
1. Cell Culture:
-
Culture MKN45 human gastric cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before implantation.
2. Animal Model:
-
Use female athymic nude mice, 4-6 weeks old.
-
Allow mice to acclimatize for at least one week before any experimental procedures.
-
Provide sterile food, water, and bedding, and maintain a 12-hour light/dark cycle.
3. Tumor Implantation:
-
Harvest MKN45 cells and resuspend them in sterile phosphate-buffered saline (PBS) or a 1:1 mixture of PBS and Matrigel.
-
Inject 5 x 10⁶ cells in a volume of 100 µL subcutaneously into the right flank of each mouse.
4. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Initiate treatment when the average tumor volume reaches approximately 100-150 mm³.
5. This compound Formulation and Administration:
-
Prepare a homogenous suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound or vehicle control daily via oral gavage at the desired dose.
6. Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Average tumor weight of treated group / Average tumor weight of control group)] x 100.
7. Statistical Analysis:
-
Analyze the data using appropriate statistical methods, such as a t-test or ANOVA, to determine the statistical significance of the observed differences between treatment groups.
Visualizations
Signaling Pathway of this compound Action
Caption: Dual inhibition of c-Met and TRK signaling pathways by this compound.
Experimental Workflow for this compound In Vivo Studies
Caption: Workflow for a typical this compound in vivo xenograft study.
References
- 1. A novel c-Met/TRK inhibitor this compound efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel c-Met/TRK inhibitor this compound efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Validating Phospho-Specific Antibodies for 1D228 Targets
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating phospho-specific antibodies, with a focus on the hypothetical "1D228" protein family. The protocols and troubleshooting advice are designed to ensure the specificity and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that arise during the validation and use of phospho-specific antibodies.
Q1: What are the essential first steps to validate a new phospho-specific antibody for my target this compound?
A: The initial validation of a phospho-specific antibody is crucial and should always begin with a Western blot analysis.[1][2] The primary goal is to demonstrate that the antibody specifically recognizes the phosphorylated form of your target protein (this compound) and not the non-phosphorylated form or other proteins.
Critical Steps:
-
Identify Positive and Negative Controls: Use cell lysates where the phosphorylation of this compound is known to be induced (positive control) and absent or inhibited (negative control). This can be achieved by treating cells with specific activators or inhibitors of the upstream kinase.[2][3]
-
Include a Total Protein Antibody: Always run a parallel blot with an antibody that recognizes the total this compound protein, regardless of its phosphorylation state. This confirms that the protein is present in your lysates and acts as a loading control.[4][5]
-
Confirm Molecular Weight: Ensure the antibody detects a band at the correct molecular weight for this compound.[2][4] Keep in mind that phosphorylation adds approximately 80Da to the protein's mass, though this is typically not resolvable on a standard SDS-PAGE gel.[4]
Q2: How do I properly prepare cell lysates to preserve the phosphorylation of this compound?
A: The preservation of phosphate (B84403) groups during sample preparation is critical. Cell lysis releases phosphatases that can rapidly dephosphorylate your target protein.[4]
Recommendations:
-
Work Quickly and on Ice: Keep samples and all buffers chilled at all times to minimize enzymatic activity.[4]
-
Use Phosphatase and Protease Inhibitors: Supplement your lysis buffer with a cocktail of both phosphatase and protease inhibitors immediately before use.[4]
-
Choose the Right Lysis Buffer: A strong buffer like RIPA is often used, but ensure it is compatible with your downstream applications.
Q3: My Western blot shows no signal or a very weak signal with the phospho-1D228 antibody, but the total this compound antibody works perfectly. What went wrong?
A: This is a common problem indicating that the antibody is not detecting the phosphorylated target.
Troubleshooting Steps:
-
Insufficient Phosphorylation: Your positive control may not have induced sufficient phosphorylation. Optimize the concentration and duration of the stimulus (e.g., growth factor, chemical activator).
-
Phosphatase Activity: Your phosphatase inhibitors may be ineffective or were not added. Ensure they are fresh and used at the recommended concentration.[3]
-
Incorrect Blocking Buffer: For phospho-specific antibodies, avoid using non-fat dry milk as a blocking agent, as it contains phosphorylated proteins like casein that can cause high background and mask your signal.[5][6] Use Bovine Serum Albumin (BSA) instead.
-
Incorrect Wash Buffer: Use Tris-Buffered Saline with Tween-20 (TBST) instead of Phosphate-Buffered Saline (PBST). The excess phosphate ions in PBS can interfere with antibody binding.[3][6]
-
Antibody Incubation: For low-abundance phosphoproteins, an overnight incubation with the primary antibody at 4°C is often recommended to enhance the signal.[3]
Q4: My phospho-specific antibody is detecting multiple bands. How can I determine which one is the correct target?
A: Multiple bands can indicate non-specific binding, cross-reactivity with other phosphorylated proteins, or the presence of protein isoforms or degradation products.[2]
Specificity Confirmation Methods:
-
Phosphatase Treatment: Treat your protein lysate or the blot itself with a phosphatase, such as Lambda Protein Phosphatase (which removes serine, threonine, and tyrosine phosphates).[1][4] If the antibody is phospho-specific, the signal for the target band should disappear after treatment, while non-specific bands will remain.[4]
-
Peptide Competition Assay: Pre-incubate the antibody with a molar excess of the phosphopeptide that was used to generate the antibody.[7][8] This should block the antibody from binding to its target on the blot, causing the specific band to disappear.[7][9] As a control, pre-incubation with the non-phosphorylated version of the peptide should not affect the signal.[7][8]
Q5: I'm getting high background in my immunofluorescence (IF) staining with a phospho-1D228 antibody. What can I do to fix this?
A: High background in IF can obscure the specific signal.
Troubleshooting Tips:
-
Check Antibody Concentration: The primary or secondary antibody concentration may be too high. Titrate to find the optimal dilution.[10][11]
-
Improve Blocking: Increase the blocking time or change the blocking agent. Using normal serum from the same species as the secondary antibody is a common and effective strategy.[11][12][13]
-
Sufficient Washing: Increase the number and duration of wash steps to remove unbound antibodies.[10][11]
-
Check for Autofluorescence: Examine an unstained sample under the microscope to see if the cells or tissue have natural fluorescence. If so, specific quenching steps may be necessary.[12][13]
-
Secondary Antibody Control: Run a control where you omit the primary antibody to see if the secondary antibody is binding non-specifically.[12]
Signaling Pathway & Workflow Diagrams
Visual aids are essential for understanding complex biological processes and experimental designs.
Caption: Generic signaling pathway for this compound phosphorylation.
Caption: Experimental workflow for phospho-antibody validation.
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
Protocol 1: Western Blotting for Phospho-1D228
This protocol describes the detection of phosphorylated this compound in cell lysates.
-
Lysate Preparation:
-
Culture cells and treat one set with a known activator for this compound phosphorylation (e.g., 100 ng/mL of a relevant growth factor for 15 minutes) and leave another set untreated.
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with a commercial protease and phosphatase inhibitor cocktail.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load 20-30 µg of protein from treated and untreated lysates onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer proteins to a low-fluorescence PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% BSA in TBST. Do not use milk. [5][6]
-
Incubate the membrane overnight at 4°C with the primary phospho-1D228 antibody at its recommended dilution in 5% BSA/TBST.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Apply an ECL substrate and visualize the signal using a chemiluminescence imaging system.[14]
-
-
Stripping and Reprobing (Optional):
-
To confirm total protein levels, the blot can be stripped and reprobed with an antibody for total this compound. It is recommended to probe for the phosphoprotein first, as the stripping process can lead to signal loss.[3]
-
Protocol 2: Lambda Phosphatase Treatment
This protocol confirms that the antibody signal is dependent on protein phosphorylation.[4] This can be performed on the lysate before loading or directly on the membrane.
-
Lysate Treatment:
-
Take ~30 µg of your positive control (stimulated) cell lysate.
-
Add 1 µL of Lambda Protein Phosphatase (e.g., NEB #P0753) and the corresponding reaction buffer.
-
Incubate at 30°C for 30-60 minutes.[15]
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Run this treated sample alongside an untreated positive control sample on a Western blot and probe with the phospho-1D228 antibody.
-
-
Expected Result: A significant reduction or complete disappearance of the band in the phosphatase-treated lane compared to the untreated lane confirms phospho-specificity.[1][4]
Protocol 3: Peptide Competition Assay
This assay confirms that the antibody binds specifically to the phosphorylated epitope.[7][9]
-
Antibody Pre-incubation:
-
Prepare two tubes of your phospho-1D228 antibody at its final working dilution.
-
To the "Blocked" tube, add the specific blocking phosphopeptide at a 200- to 500-fold molar excess relative to the antibody.[7][9]
-
To the "Control" tube, add an equal amount of a non-phosphorylated version of the same peptide or an irrelevant phosphopeptide.
-
Incubate both tubes for 30 minutes to 2 hours at room temperature with gentle rocking.[7][9]
-
-
Immunoblotting:
-
Run duplicate blots with your positive control lysate.
-
Incubate one blot with the "Blocked" antibody solution and the other with the "Control" antibody solution.
-
Proceed with the rest of the Western blot protocol as usual.
-
-
Expected Result: The specific band for phospho-1D228 should be absent or greatly reduced on the blot incubated with the "Blocked" antibody, while it should appear normally on the "Control" blot.[9]
Quantitative Data Presentation
When quantifying results from Western blot densitometry or ELISA, present the data clearly. The goal is to compare the relative phosphorylation level of this compound under different conditions.
Table 1: Densitometry Analysis of Phospho-1D228 Western Blot
| Sample Condition | Phospho-1D228 Signal (Arbitrary Units) | Total this compound Signal (Arbitrary Units) | Normalized Phospho-Level (Phospho/Total) |
|---|---|---|---|
| Untreated Control | 150 | 10,500 | 0.014 |
| Stimulator-Treated | 2,800 | 10,200 | 0.275 |
| Stimulator + Phosphatase | 210 | 10,350 | 0.020 |
Table 2: ELISA Results for Phospho-1D228
| Treatment Group | Absorbance at 450 nm (Mean ± SD) | Fold Change vs. Untreated |
|---|---|---|
| Untreated | 0.11 ± 0.02 | 1.0 |
| Stimulator-Treated (15 min) | 0.85 ± 0.09 | 7.7 |
| Inhibitor Pre-treatment + Stimulator | 0.15 ± 0.03 | 1.4 |
References
- 1. typeshare.co [typeshare.co]
- 2. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Immunoblot validation of phospho-specific antibodies using lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 8. Phosphorylation State-Specific Antibodies: Applications in Investigative and Diagnostic Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. docs.abcam.com [docs.abcam.com]
- 10. sinobiological.com [sinobiological.com]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. neb.com [neb.com]
Technical Support Center: Optimizing 1D228 Efficacy in Xenograft Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the novel c-Met/TRK inhibitor, 1D228, in xenograft models. The information is designed to address specific issues that may be encountered during experimental workflows, ensuring robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a novel, multi-target tyrosine kinase inhibitor that demonstrates potent anti-tumor activity by simultaneously targeting both c-Met and Tropomyosin receptor kinase (TRK) signaling pathways.[1][2][3] Its mechanism of action involves the inhibition of phosphorylation of c-Met and TRKB, which in turn blocks their downstream signaling cascades.[1][2] This dual inhibition leads to the suppression of tumor cell proliferation, migration, and angiogenesis.[1][2]
Q2: In which cancer types has this compound shown efficacy in xenograft models?
This compound has demonstrated significant anti-tumor effects in both gastric and liver cancer xenograft models.[1][2][3] Specifically, studies using MKN45 (gastric cancer) and MHCC97H (hepatocellular carcinoma) cell lines have shown substantial tumor growth inhibition.[1]
Q3: How does the efficacy of this compound compare to other targeted therapies?
In preclinical xenograft models, this compound monotherapy has shown superior anti-tumor activity and lower toxicity compared to the combination of Larotrectinib (a TRK inhibitor) and Tepotinib (a c-Met inhibitor).[1][2][3] Furthermore, this compound exhibited a more potent tumor growth inhibition (TGI) in both gastric and liver tumor models when compared to Tepotinib alone.[1][2][3]
Q4: What are the known downstream effects of this compound on cancer cells?
Mechanistic studies have revealed several downstream effects of this compound on cancer cells, including:
-
Cell Cycle Arrest: this compound induces G0/G1 phase cell cycle arrest by inhibiting Cyclin D1.[1][2]
-
Apoptosis: The compound has been shown to induce cancer cell apoptosis.[2]
-
Inhibition of Migration and Invasion: this compound can reverse the epithelial-mesenchymal transition (EMT) by upregulating E-cadherin and downregulating N-cadherin expression.[1]
-
Modulation of Signaling Pathways: It has been found to alter the NF-KappaB signaling pathway.[1]
Q5: Does this compound affect the tumor microenvironment?
Yes, this compound has been shown to target endothelial cells within the tumor microenvironment.[1] Since endothelial cells can also express both c-Met and TRKB, this compound can inhibit their migration and tube formation, which are critical processes for tumor angiogenesis.[1][2] This dual action on both tumor cells and the tumor vasculature contributes to its potent anti-tumor efficacy.[1]
Troubleshooting Guide
This guide addresses common issues researchers may face when evaluating the efficacy of this compound in xenograft models.
| Issue | Potential Cause | Recommended Solution |
| Suboptimal tumor growth inhibition. | Inadequate Drug Dosage or Schedule: The dose or frequency of this compound administration may not be sufficient to maintain therapeutic concentrations in the tumor tissue. | Refer to the provided experimental protocols for recommended starting doses. Consider conducting a dose-response study to determine the optimal dose for your specific xenograft model. |
| Poor Drug Bioavailability: Issues with the vehicle formulation or route of administration can lead to reduced systemic exposure. | Ensure the vehicle is appropriate and the drug is fully solubilized or forms a stable suspension. For oral gavage, ensure proper technique to minimize variability.[4] | |
| Tumor Model Resistance: The chosen cell line may have intrinsic or acquired resistance to c-Met/TRK inhibition. | Confirm the expression of c-Met and TRK in your chosen cell line.[1] If expression is low or absent, consider a different model. | |
| High variability in tumor volume between animals in the same treatment group. | Inconsistent Tumor Cell Implantation: Variation in the number of viable cells injected or the injection technique can lead to different initial tumor burdens. | Ensure a single-cell suspension with high viability is used. Standardize the injection volume and location. Consider using Matrigel to improve tumor take and growth consistency.[5] |
| Differences in Animal Health: Underlying health issues in some animals can affect tumor growth and drug metabolism. | Closely monitor animal health and exclude any animals showing signs of illness unrelated to the tumor or treatment.[4] | |
| Inconsistent Dosing: Inaccurate or inconsistent administration of this compound. | Train all personnel on a consistent administration technique (e.g., oral gavage). Prepare fresh drug formulations as required and ensure homogeneity of the suspension.[4] | |
| No observable effect on tumor angiogenesis. | Insufficient Drug Exposure in Endothelial Cells: The dose of this compound may not be high enough to effectively inhibit c-Met and TRK in the tumor vasculature. | Confirm target engagement in endothelial cells by analyzing markers of angiogenesis (e.g., CD31 staining) in tumor tissue sections. Consider dose escalation studies. |
| Model-Specific Angiogenic Pathways: The xenograft model may rely on alternative angiogenic pathways not targeted by c-Met/TRK inhibition. | Characterize the angiogenic profile of your tumor model. | |
| Unexpected Toxicity or Animal Weight Loss. | Off-Target Effects: At higher doses, this compound may have off-target activities leading to toxicity. | Reduce the dose of this compound or decrease the frequency of administration. Monitor animal body weight and overall health closely.[6] |
| Vehicle-Related Toxicity: The vehicle used to formulate this compound may be causing adverse effects. | Include a vehicle-only control group to assess any toxicity associated with the formulation. |
Data Summary Tables
Table 1: In Vivo Efficacy of this compound in Gastric Cancer Xenograft Model (MKN45)
| Treatment Group | Dose | Tumor Growth Inhibition (TGI) | Reference |
| This compound | 8 mg/kg/d | 94.8% | [2] |
| Tepotinib | 8 mg/kg/d | 67.61% | [2] |
Table 2: In Vivo Efficacy of this compound in Liver Cancer Xenograft Model (MHCC97H)
| Treatment Group | Dose | Tumor Growth Inhibition (TGI) | Reference |
| This compound | 4 mg/kg/d | 93.4% | [2] |
| Tepotinib | 4 mg/kg/d | 63.9% | [2] |
Experimental Protocols
General Xenograft Tumor Model Protocol
-
Cell Culture: Culture MKN45 or MHCC97H cells in appropriate media until they reach the logarithmic growth phase. Ensure cell viability is high before implantation.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old). Allow for at least one week of acclimatization.
-
Tumor Implantation:
-
Harvest and resuspend cells in serum-free medium or PBS to the desired concentration (e.g., 5 x 10^6 cells per 100 µL).
-
For subcutaneous models, inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by caliper measurements 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.
-
Prepare this compound formulation in a suitable vehicle (e.g., 0.5% CMC-Na).
-
Administer this compound or vehicle via oral gavage at the specified dose and schedule.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
-
-
Tissue Collection and Analysis:
-
At the end of the study, euthanize the animals and collect tumor tissue.
-
Tissues can be fixed in formalin for immunohistochemistry (e.g., Ki67, p-c-Met, p-TRKB) or snap-frozen for western blot analysis.
-
Immunohistochemistry (IHC) Staining Protocol
-
Tissue Preparation: Paraffin-embed and section the formalin-fixed tumor tissues.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against Ki67, p-c-Met, or p-TRKB overnight at 4°C.
-
Secondary Antibody Incubation: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the staining using a DAB substrate kit.
-
Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount the slides.
-
Imaging and Analysis: Capture images using a microscope and quantify the staining intensity or the percentage of positive cells.
Mandatory Visualizations
Signaling Pathways
Caption: Mechanism of action of this compound on tumor and endothelial cells.
Experimental Workflow
Caption: General experimental workflow for a this compound xenograft study.
Troubleshooting Logic
Caption: Logical workflow for troubleshooting suboptimal this compound efficacy.
References
- 1. A novel c-Met/TRK inhibitor this compound efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel c-Met/TRK inhibitor this compound efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Preclinical Head-to-Head Comparison: 1D228 Versus Tepotinib in c-Met Positive Gastric Cancer
For Immediate Release
[City, State] – [Date] – In the landscape of targeted therapies for c-Met positive gastric cancer, a novel dual c-Met/TRK inhibitor, 1D228, demonstrates enhanced anti-tumor activity in preclinical models when compared to the established c-Met inhibitor, tepotinib (B1684694). This comparison guide provides a detailed analysis of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The hepatocyte growth factor (HGF)/c-Met signaling pathway is a critical driver of tumor growth, survival, and invasion in gastric cancer.[1][2] Aberrant activation of this pathway is linked to poor clinical outcomes, making c-Met a key therapeutic target.[1] Tepotinib is a kinase inhibitor that targets MET, including variants with exon 14 skipping, and has been investigated in various solid tumors.[3][4] this compound is a newer tyrosine kinase inhibitor designed to dually target both c-Met and Tropomyosin receptor kinase (TRK), which can also be co-expressed in gastric cancer and contribute to tumor progression.[5]
Executive Summary of Comparative Data
Preclinical evidence suggests that this compound exhibits more potent anti-tumor effects in c-Met positive gastric cancer models than tepotinib. This is attributed to its dual-targeting mechanism and potentially improved metabolic stability. Key comparative data are summarized below.
Quantitative Data Comparison
The following tables present a summary of the in vitro and in vivo preclinical data comparing the efficacy of this compound and tepotinib.
Table 1: In Vitro Efficacy in c-Met Positive Gastric Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | MKN45 | 1.0 | |
| Tepotinib | MKN45 | 1.65 | |
| This compound | MHCC97H (Hepatocellular Carcinoma) | 4.3 | |
| Tepotinib | MHCC97H (Hepatocellular Carcinoma) | 13 | |
| Tepotinib | SNU620 | 9 | [6] |
Table 2: In Vivo Efficacy in Xenograft Models
| Compound | Tumor Model (Cell Line) | Dose | Tumor Growth Inhibition (TGI) (%) | Reference |
| This compound | Gastric Cancer (MKN45) | 8 mg/kg/day | 94.8 | [5] |
| Tepotinib | Gastric Cancer (MKN45) | 8 mg/kg/day | 67.61 | [5] |
| This compound | Hepatocellular Carcinoma (MHCC97H) | 4 mg/kg/day | 93.4 | [5] |
| Tepotinib | Hepatocellular Carcinoma (MHCC97H) | 4 mg/kg/day | 63.9 | [5] |
Mechanism of Action and Signaling Pathways
Both this compound and tepotinib function by inhibiting the phosphorylation of the c-Met receptor, thereby blocking downstream signaling cascades that promote cell proliferation, survival, and migration.[6] The c-Met pathway, upon activation by its ligand HGF, triggers several key downstream pathways, including the PI3K/AKT and MEK/MAPK pathways.[1] this compound additionally inhibits the TRK signaling pathway, which can also contribute to cancer cell growth and survival.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the findings.
Cell Viability Assay (CCK-8)
The Cell Counting Kit-8 (CCK-8) assay was utilized to determine the cytotoxic effects of this compound and tepotinib on gastric cancer cell lines.
-
Cell Seeding: MKN45 cells were seeded in 96-well plates at a density of 1 x 104 cells per well and incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: The cells were then treated with various concentrations of this compound or tepotinib and incubated for an additional 48 hours.
-
CCK-8 Reagent Addition: 10 µL of CCK-8 solution was added to each well.
-
Incubation: The plates were incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader. The 50% inhibitory concentration (IC50) was calculated from the resulting dose-response curves.
Western Blotting for Phosphorylated Proteins
Western blotting was performed to assess the inhibition of c-Met phosphorylation by this compound and tepotinib.
-
Cell Lysis: MKN45 cells were treated with the inhibitors for a specified time, then lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins were transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane was blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against phosphorylated c-Met (p-c-Met) and total c-Met.
-
Secondary Antibody Incubation: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Tumor Xenograft Model
The in vivo anti-tumor efficacy was evaluated using a subcutaneous xenograft model in nude mice.
-
Cell Implantation: MKN45 cells (5 x 106 cells in 100 µL of PBS and Matrigel mixture) were subcutaneously injected into the flank of athymic nude mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size (approximately 100-200 mm3).
-
Drug Administration: Mice were randomized into vehicle control, this compound, and tepotinib treatment groups. Drugs were administered orally once daily.
-
Tumor Measurement: Tumor volume was measured every 2-3 days using calipers and calculated using the formula: (length × width2) / 2.
-
Endpoint: At the end of the study, mice were euthanized, and tumors were excised and weighed. Tumor growth inhibition (TGI) was calculated.
Conclusion
The preclinical data strongly suggest that this compound holds promise as a potent inhibitor of c-Met positive gastric cancer, demonstrating superior in vitro and in vivo activity compared to tepotinib. Its dual-targeting of c-Met and TRK may offer a broader and more effective anti-cancer strategy. Further clinical investigation is warranted to validate these preclinical findings and to determine the safety and efficacy of this compound in patients with c-Met positive gastric cancer.
References
- 1. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 2. researchgate.net [researchgate.net]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Downregulation of c-Met expression does not enhance the sensitivity of gastric cancer cell line MKN-45 to gefitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accegen.com [accegen.com]
- 6. medchemexpress.com [medchemexpress.com]
A Comparative Guide to 1D228 and Larotrectinib for TRK Fusion Cancers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropomyosin receptor kinase (TRK) fusions, resulting from chromosomal rearrangements involving the NTRK1, NTRK2, or NTRK3 genes, are established oncogenic drivers in a wide array of adult and pediatric cancers. The development of targeted therapies against these fusions has ushered in a new era of precision oncology. Larotrectinib (B560067), a first-in-class, highly selective TRK inhibitor, has demonstrated remarkable and durable responses in patients with TRK fusion-positive tumors, leading to its tumor-agnostic approval.[1][2] Building on this success, next-generation inhibitors are being developed to address potential resistance mechanisms and further improve therapeutic outcomes.
This guide provides a comprehensive comparison of the novel c-Met/TRK inhibitor, 1D228, with the established first-generation TRK inhibitor, larotrectinib. We will delve into their mechanisms of action, preclinical efficacy, and available experimental data to offer a valuable resource for the research and drug development community.
Mechanism of Action
Both larotrectinib and this compound are small molecule tyrosine kinase inhibitors (TKIs) that target the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC). These kinases, when constitutively activated by oncogenic fusions, drive downstream signaling pathways crucial for tumor cell proliferation and survival, including the RAS-MAPK and PI3K-AKT pathways.[3]
Larotrectinib is a highly selective inhibitor of all three TRK proteins.[4] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the TRK kinase domain and blocking its phosphorylation and subsequent activation.[4] This targeted inhibition leads to the suppression of downstream signaling, ultimately inducing apoptosis in TRK fusion-dependent cancer cells.[2]
This compound is a novel inhibitor that, in addition to targeting TRK kinases, also exhibits potent inhibitory activity against c-Met, another receptor tyrosine kinase implicated in various cancers.[5] The dual-targeting nature of this compound suggests a potential for broader anti-tumor activity, particularly in cancers where both TRK and c-Met signaling pathways are active.[5] The co-expression of TRKs and c-Met has been observed in gastric cancer, suggesting a potential synergistic anti-tumor effect for a dual inhibitor.[5]
Quantitative Data Comparison
In Vitro Kinase Inhibitory Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and larotrectinib against the three TRK kinases.
| Kinase Target | This compound IC50 (nM)[5] | Larotrectinib IC50 (nM)[2][4] |
| TRKA | 111.5 | 5 - 11 |
| TRKB | 23.68 | 5 - 11 |
| TRKC | 25.48 | 5 - 11 |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here are from different sources and should be interpreted with caution.
In Vitro Metabolic Stability
The metabolic stability of a compound in liver microsomes is an important indicator of its potential in vivo half-life. The following table shows the half-life of this compound in liver microsomes from various species.
| Species | This compound Half-life (min)[5] |
| Rat | 37.19 |
| Mouse | 101.73 |
| Dog | 63.77 |
| Monkey | 1653.42 |
| Human | 2124.02 |
Note: Preclinical pharmacokinetic data for larotrectinib in similar in vitro systems were not available for a direct comparison.
In Vivo Efficacy
Direct head-to-head in vivo comparisons of this compound and larotrectinib in the same TRK fusion cancer model are not yet publicly available. However, existing preclinical studies provide some insights into their respective anti-tumor activities.
This compound: In a gastric cancer xenograft model (MKN45), which has high co-expression of c-Met and TRKB, this compound monotherapy demonstrated stronger anti-tumor activity and lower toxicity compared to the combination of larotrectinib and tepotinib (B1684694) (a c-Met inhibitor).[5]
Larotrectinib: In a preclinical model using KM12 cells (a colorectal cancer cell line with a TPM3-NTRK1 fusion), larotrectinib treatment resulted in significant tumor growth reduction in a nude mouse model.[2]
Resistance Profile
Acquired resistance is a common challenge in targeted cancer therapy. For larotrectinib, on-target resistance mechanisms, such as mutations in the TRK kinase domain (e.g., solvent front mutations like G595R and gatekeeper mutations like F589L), and off-target mechanisms involving the activation of bypass signaling pathways have been identified.[6]
Currently, there is no publicly available data on the activity of This compound against known larotrectinib-resistant TRK mutations. This remains a critical area for future investigation to determine if this compound could serve as a therapeutic option for patients who have developed resistance to first-generation TRK inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. The following are the protocols used for the key experiments cited for this compound.
HTRF Kinase Assay (for IC50 determination of this compound)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TRKA, TRKB, and TRKC kinases.
-
Methodology: The inhibitory activity of this compound was assessed using the HTRF (Homogeneous Time-Resolved Fluorescence) kinase assay. The assay was performed in a 384-well plate. The reaction mixture contained the respective TRK kinase, a biotinylated substrate peptide, ATP, and varying concentrations of this compound. The reaction was incubated at room temperature. After the kinase reaction, a detection mixture containing Eu3+-labeled anti-phospho-substrate antibody and XL665-labeled streptavidin was added. The HTRF signal was measured on a plate reader after a further incubation period. The IC50 values were calculated from the dose-response curves.[5]
Cell Viability Assay (CCK-8)
-
Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.
-
Methodology: Cancer cells were seeded in 96-well plates. After overnight incubation, the cells were treated with a series of concentrations of this compound. Following a 72-hour incubation period, CCK-8 (Cell Counting Kit-8) solution was added to each well, and the plates were incubated for an additional 1-4 hours. The absorbance at 450 nm was measured using a microplate reader. The cell viability was calculated as a percentage of the control (untreated) cells, and the IC50 values were determined.[5]
Western Blot Analysis
-
Objective: To evaluate the effect of this compound on the phosphorylation of TRKB and downstream signaling proteins.
-
Methodology: Cancer cells were treated with different concentrations of this compound for a specified time. The cells were then lysed, and the protein concentration of the lysates was determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against total and phosphorylated forms of TRKB, AKT, and ERK. After washing, the membranes were incubated with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[5]
In Vivo Xenograft Model (MKN45)
-
Objective: To evaluate the in vivo anti-tumor efficacy of this compound.
-
Methodology: Female BALB/c nude mice were subcutaneously inoculated with MKN45 gastric cancer cells. When the tumors reached a certain volume, the mice were randomized into different treatment groups: vehicle control, this compound, tepotinib, larotrectinib, and a combination of tepotinib and larotrectinib. The drugs were administered orally at specified doses and schedules. Tumor volume and body weight were measured regularly. At the end of the study, the tumors were excised, weighed, and processed for further analysis, such as immunohistochemistry.[5]
Summary and Future Directions
This guide provides a preliminary comparison of the novel c-Met/TRK inhibitor this compound with the established TRK inhibitor larotrectinib. Based on the available data, larotrectinib demonstrates high potency and selectivity for TRK kinases, which translates to significant clinical efficacy in TRK fusion-positive cancers. This compound, with its dual inhibitory activity against both TRK and c-Met, presents an interesting next-generation therapeutic strategy.
The in vitro data suggests that larotrectinib is more potent in inhibiting TRK kinases compared to this compound. However, the in vivo data from a c-Met/TRKB co-expressing model indicates a strong anti-tumor effect for this compound, outperforming a combination of larotrectinib and a c-Met inhibitor. This highlights the potential benefit of dual-targeting in specific cancer contexts.
Several critical questions remain to be answered for a complete and objective comparison:
-
Head-to-head preclinical studies: Direct comparative studies of this compound and larotrectinib as monotherapies in various TRK fusion cancer models are needed to definitively assess their relative efficacy.
-
Resistance profiling: Investigating the activity of this compound against known larotrectinib resistance mutations is crucial to understand its potential role in the evolving landscape of TRK-targeted therapies.
-
Pharmacokinetic profiling: A comprehensive preclinical pharmacokinetic profile of this compound is required for a better understanding of its absorption, distribution, metabolism, and excretion (ADME) properties and for guiding potential clinical development.
As more data on this compound becomes available, a clearer picture of its therapeutic potential relative to larotrectinib will emerge. Continued research and head-to-head comparative studies will be instrumental in defining the future clinical application of this novel dual c-Met/TRK inhibitor in the treatment of TRK fusion cancers and potentially other malignancies.
References
- 1. Indirect Treatment Comparison of Larotrectinib versus Entrectinib in Treating Patients with TRK Gene Fusion Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bayer.com [bayer.com]
- 3. Transforming approaches to treating TRK fusion cancer: historical comparison of larotrectinib and histology-specific therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. A novel c-Met/TRK inhibitor this compound efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Larotrectinib Compared With Real-World Non–Tropomyosin Receptor Kinase Inhibitor Therapies in Patients With Tropomyosin Receptor Kinase Fusion Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The Novel Dual c-Met/TRK Inhibitor 1D228 Versus the Combination of Tepotinib and Larotrectinib in Oncology Research
In the landscape of targeted cancer therapy, the inhibition of key signaling pathways driving tumor growth and proliferation is a cornerstone of modern drug development. This guide provides a comprehensive comparison of a novel dual tyrosine kinase inhibitor, 1D228, which targets both c-Met and Tropomyosin Receptor Kinase (TRK), against the combination of two established targeted therapies: tepotinib (B1684694), a c-Met inhibitor, and larotrectinib (B560067), a pan-TRK inhibitor. This analysis is intended for researchers, scientists, and drug development professionals, offering a detailed look at preclinical efficacy, mechanisms of action, and the experimental basis for these findings.
Executive Summary
This compound is a novel tyrosine kinase inhibitor designed to simultaneously block the c-Met and TRK signaling pathways, which are implicated in the progression of multiple tumor types.[1][2][3] Preclinical studies demonstrate that this compound exhibits potent anti-tumor activity, outperforming tepotinib alone and showing stronger anti-tumor effects with lower toxicity compared to the combination of tepotinib and larotrectinib in certain cancer models.[2][3] This positions this compound as a promising next-generation therapeutic candidate for cancers with aberrant c-Met or NTRK expression.
Tepotinib is a highly selective MET inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) with MET exon 14 skipping alterations.[4][5][6] Larotrectinib is a first-in-class, highly selective pan-TRK inhibitor approved for the treatment of solid tumors with NTRK gene fusions.[7][8][9] The combination of these two agents represents a therapeutic strategy to co-target two distinct oncogenic drivers.
Mechanism of Action and Signaling Pathways
This compound: As a dual inhibitor, this compound is designed to bind to the ATP-binding pockets of both c-Met and TRK kinases, thereby inhibiting their phosphorylation and subsequent activation of downstream signaling pathways.[2][3] This dual inhibition can lead to the suppression of tumor cell proliferation, migration, and angiogenesis.[1][10]
Tepotinib: Tepotinib selectively inhibits the hepatocyte growth factor (HGF) receptor, c-Met.[4][5][6] Binding of HGF to c-Met triggers a signaling cascade that includes the RAS/MAPK, PI3K/AKT, and STAT pathways, which are involved in cell proliferation, survival, and motility.[11][12][13][14][15] Tepotinib blocks these downstream effects in tumors with aberrant MET activation.[6]
Larotrectinib: Larotrectinib is a potent and selective inhibitor of the TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC), which are encoded by the NTRK1, NTRK2, and NTRK3 genes, respectively.[7][8][9] TRK receptors, when activated by neurotrophins or through oncogenic fusions, activate downstream signaling pathways including the MAPK and PI3K/AKT pathways, promoting cell growth and survival.[16][17][18][19][20][21]
Below are the diagrams illustrating the signaling pathways targeted by these inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel c-Met/TRK inhibitor this compound efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel c-Met/TRK inhibitor this compound efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tepotinib | C29H28N6O2 | CID 25171648 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tepotinib [drugcentral.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Larotrectinib and Entrectinib: TRK Inhibitors for the Treatment of Pediatric and Adult Patients With NTRK Gene Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. c-MET [stage.abbviescience.com]
- 15. Hepatocyte growth factor receptor - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. What is the mechanism of Larotrectinib Sulfate? [synapse.patsnap.com]
- 18. erichuanglab.ucsf.edu [erichuanglab.ucsf.edu]
- 19. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 20. Trk Receptors: Roles in Neuronal Signal Transduction* | Annual Reviews [annualreviews.org]
- 21. Trk receptor - Wikipedia [en.wikipedia.org]
In Vivo Validation of 1D228: A Comparative Analysis of Dual Target Engagement in Oncology
For Immediate Release
This guide provides a comprehensive comparison of the novel dual c-Met/TRK inhibitor, 1D228, against current therapeutic alternatives, supported by key in vivo experimental data. Designed for researchers, scientists, and professionals in drug development, this document summarizes the performance of this compound in preclinical models, details the experimental methodologies, and visualizes the underlying biological pathways and experimental designs.
Executive Summary
Compound this compound is a potent tyrosine kinase inhibitor designed to simultaneously target both c-Met and Tropomyosin receptor kinase (TRK).[1][2][3] This dual-targeting approach is based on the rationale that co-activation and crosstalk between these two signaling pathways contribute to tumor progression and resistance to single-target therapies.[2][3] In vivo studies have demonstrated that this compound exhibits superior anti-tumor efficacy in gastric and liver cancer models compared to single-target inhibitors and combination therapies, with a favorable toxicity profile.[1][2]
Comparative Performance of this compound In Vivo
The anti-tumor activity of this compound was evaluated in xenograft models of human gastric (MKN45) and hepatocellular (MHCC97H) carcinoma. Its performance was benchmarked against Tepotinib, a c-Met inhibitor, and the combination of Tepotinib and Larotrectinib, a TRK inhibitor.
Quantitative Data Summary
| Metric | This compound | Tepotinib | Tepotinib + Larotrectinib | Tumor Model |
| Tumor Growth Inhibition (TGI) | 94.8% (at 8 mg/kg/d) | 67.61% (at 8 mg/kg/d) | Less effective than this compound monotherapy | Gastric Cancer (MKN45) |
| Tumor Growth Inhibition (TGI) | 93.4% (at 4 mg/kg/d) | 63.9% (at 4 mg/kg/d) | Not Reported | Liver Cancer (MHCC97H) |
| IC50 (c-Met Kinase) | 0.98 nM | 3.7 nM | Not Applicable | Kinase Assay |
| IC50 (MKN45 cells) | 1 nM | 1.65 nM | Not Applicable | Cell Proliferation Assay |
| IC50 (MHCC97H cells) | 4.3 nM | 13 nM | Not Applicable | Cell Proliferation Assay |
| Toxicity | Lower toxicity observed | Higher toxicity than this compound | Higher toxicity than this compound monotherapy | Gastric Cancer (MKN45) |
Data sourced from references[1][2][3].
Mechanism of Action: Dual Inhibition of c-Met and TRK Signaling
This compound exerts its anti-tumor effects by inhibiting the phosphorylation of both c-Met and TRKB, thereby blocking their downstream signaling pathways.[1][2] This dual inhibition leads to several key cellular outcomes:
-
Inhibition of Cell Proliferation: this compound induces G0/G1 phase cell cycle arrest by downregulating Cyclin D1.[1][2]
-
Suppression of Angiogenesis: The compound targets both c-Met and TRKB expressed on vascular endothelial cells, thereby inhibiting their migration and tube formation, which are critical for tumor angiogenesis.[1][2]
-
Induction of Apoptosis: Histological analysis of tumor tissues from in vivo models confirmed that this compound treatment leads to increased cancer cell apoptosis.[3]
Caption: this compound dual-targeting mechanism of action.
Experimental Protocols
The in vivo efficacy of this compound was assessed using xenograft models of human cancer. The following provides a generalized protocol based on the cited studies.
Xenograft Tumor Model Protocol
-
Cell Culture: Human gastric cancer (MKN45) and hepatocellular carcinoma (MHCC97H) cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Models: Female BALB/c nude mice (4-6 weeks old) were used for the study. All animal procedures were approved by the relevant Institutional Animal Care and Use Committee.
-
Tumor Implantation: A suspension of 1 x 107 cancer cells in 100 µL of PBS was subcutaneously injected into the right flank of each mouse.
-
Tumor Growth and Grouping: Tumors were allowed to grow to a volume of approximately 100-200 mm³. Mice were then randomly assigned to treatment and control groups.
-
Drug Administration:
-
This compound: Administered orally once daily at specified doses (e.g., 4 mg/kg or 8 mg/kg).
-
Tepotinib: Administered orally once daily at specified doses (e.g., 4 mg/kg or 8 mg/kg).
-
Vehicle Control: The vehicle solution used to dissolve the drugs was administered to the control group.
-
-
Monitoring and Data Collection:
-
Tumor volume was measured every 2-3 days using calipers and calculated using the formula: (length x width²)/2.
-
Body weight was monitored as an indicator of toxicity.
-
At the end of the study, mice were euthanized, and tumors were excised, weighed, and processed for histological and molecular analysis.
-
-
Data Analysis: Tumor Growth Inhibition (TGI) was calculated as a percentage to determine the efficacy of the treatments.
References
- 1. A novel c-Met/TRK inhibitor this compound efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel c-Met/TRK inhibitor this compound efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Cross-Reactivity Profile of 1D228 Against Other Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of the novel kinase inhibitor 1D228 against a panel of other kinases. The information is compiled from published experimental data to assist in evaluating the selectivity and potential off-target effects of this compound.
Summary of Kinase Inhibition Profile
The small molecule inhibitor this compound was developed as a dual inhibitor of c-Met and Tropomyosin Receptor Kinase (TRK) with potent anti-tumor activity. To assess its selectivity, this compound was profiled against a panel of 77 tyrosine kinases at a concentration of 500 nM using Homogeneous Time-Resolved Fluorescence (HTRF) and ADP-Glo kinase assays.
The results indicate that this compound exhibits high inhibitory activity against its primary targets, c-Met and the TRK family of kinases (TRKA, TRKB, and TRKC). In addition to its intended targets, this compound also demonstrated significant inhibition of AXL, ALK, and MER kinases.
The following table summarizes the quantitative inhibition data available for this compound against its key targets.
| Kinase Target | IC50 (nM) | Percent Inhibition at 500 nM | Assay Method |
| c-Met | 0.98 | >95% | HTRF |
| TRKA | 111.5 | Not Reported | HTRF |
| TRKB | 23.68 | >95% | HTRF |
| TRKC | 25.48 | >95% | HTRF |
| AXL | Not Reported | >95% | HTRF/ADP-Glo |
| ALK | Not Reported | >95% | HTRF/ADP-Glo |
| MER | Not Reported | >95% | HTRF/ADP-Glo |
Note: The complete dataset for the 77-kinase panel was referenced as supplementary material (Table S3) in the source publication, but was not directly accessible through the conducted research.
Experimental Protocols
The cross-reactivity profile of this compound was determined using HTRF and ADP-Glo kinase assays. A general protocol for such an assay is outlined below.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay quantifies the phosphorylation of a substrate by a kinase. The principle relies on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore.
Materials:
-
Kinase of interest
-
Biotinylated substrate
-
ATP
-
This compound or other test compounds
-
HTRF Kinase Buffer
-
Europium (Eu3+) cryptate-labeled anti-phospho-specific antibody (donor)
-
Streptavidin-XL665 (acceptor)
-
384-well low-volume plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in DMSO.
-
Kinase Reaction:
-
The kinase and biotinylated substrate are mixed in the HTRF kinase buffer.
-
The test compound (this compound) is added to the mixture and incubated for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specific duration (e.g., 30-60 minutes) at room temperature.
-
-
Detection:
-
The reaction is stopped by adding a detection solution containing EDTA, the Europium-labeled anti-phospho-antibody, and Streptavidin-XL665.
-
The plate is incubated for a further 60 minutes at room temperature to allow for the binding of the detection reagents.
-
-
Data Acquisition: The plate is read on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio corresponds to an inhibition of kinase activity. IC50 values are determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for a typical HTRF-based kinase inhibition assay.
Simplified Signaling Pathway of c-Met and TRK
Caption: Inhibition of c-Met and TRK signaling pathways by this compound.
Validating the On-Target Efficacy of 1D228: A Comparative Guide Using CRISPR-Cas9 Knockout
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel dual c-Met and Tropomyosin receptor kinase (TRK) inhibitor, 1D228, with a focus on confirming its on-target effects using CRISPR-Cas9 gene editing technology. We present supporting experimental data, detailed protocols, and visualizations to objectively assess the compound's performance and guide further research.
Introduction to this compound and On-Target Validation
This compound is a promising tyrosine kinase inhibitor that has demonstrated potent anti-tumor activity by targeting both the c-Met and TRK signaling pathways.[1][2][3] These pathways, when dysregulated, are critical drivers of cancer cell proliferation, survival, migration, and angiogenesis.[1][2] Mechanistic studies have shown that this compound effectively inhibits the phosphorylation of c-Met and TRKB, leading to cell cycle arrest at the G0/G1 phase and a reduction in downstream signaling.[1][2][3]
While initial assays have shown significant efficacy, it is crucial to definitively confirm that the observed anti-cancer effects of this compound are a direct result of its interaction with c-Met and TRK. CRISPR-Cas9-mediated gene knockout offers a precise and powerful method for such on-target validation. By creating cell lines that lack either c-Met or TRKB, we can directly compare the cellular response to this compound in the presence and absence of its intended targets. This approach provides unequivocal evidence of on-target activity and helps to rule out potential off-target effects.
Comparative Analysis: this compound in Wild-Type vs. CRISPR Knockout Models
To illustrate the power of CRISPR-Cas9 in validating the on-target effects of this compound, we present a summary of expected experimental outcomes when comparing wild-type cancer cells with their isogenic c-Met and TRKB knockout counterparts. The following table summarizes hypothetical, yet scientifically plausible, quantitative data from key cellular assays.
| Cell Line | Target Gene Knockout | This compound IC50 (nM) | Inhibition of Cell Proliferation (%) (at 10 nM this compound) | Inhibition of p-c-Met (%) (at 10 nM this compound) | Inhibition of p-TRKB (%) (at 10 nM this compound) |
| MKN45 (Gastric Cancer) | None (Wild-Type) | 1.0 | 85 | 90 | 88 |
| MKN45 | c-Met (MET) | 25.0 | 30 | Not Applicable | 85 |
| MKN45 | TRKB (NTRK2) | 15.0 | 45 | 88 | Not Applicable |
| MHCC97H (Liver Cancer) | None (Wild-Type) | 4.3 | 80 | 88 | 82 |
| MHCC97H | c-Met (MET) | 55.0 | 25 | Not Applicable | 80 |
| MHCC97H | TRKB (NTRK2) | 35.0 | 40 | 85 | Not Applicable |
Note: The data presented in this table is a synthesized representation based on published efficacy of this compound and the established principles of on-target validation using CRISPR knockout. Actual experimental results may vary.
The expected results indicate that in wild-type cells, this compound potently inhibits proliferation and the phosphorylation of both c-Met and TRKB.[1][4] In c-Met knockout cells, the IC50 of this compound is expected to increase significantly, and its anti-proliferative effect would be markedly reduced, although not completely eliminated due to its remaining activity on TRKB. Conversely, in TRKB knockout cells, a similar but potentially less pronounced increase in IC50 and a reduction in anti-proliferative efficacy would be observed, with the effect on c-Met phosphorylation remaining intact.
Experimental Workflows and Signaling Pathways
To visually represent the methodologies and biological pathways discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
CRISPR-Cas9 Mediated Knockout of c-Met and TRKB
-
gRNA Design and Cloning:
-
Design at least two unique guide RNAs (gRNAs) targeting the early exons of the MET (c-Met) and NTRK2 (TRKB) genes using a publicly available design tool.
-
Synthesize and clone the gRNA sequences into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).
-
-
Cell Culture and Transfection:
-
Culture a cancer cell line expressing both c-Met and TRKB (e.g., MKN45 or MHCC97H) in appropriate media.
-
Transfect the cells with the Cas9-gRNA plasmids using a high-efficiency transfection reagent. For hard-to-transfect cells, lentiviral transduction is recommended.
-
-
Selection and Single-Cell Cloning:
-
If the vector contains a selection marker (e.g., puromycin (B1679871) resistance), apply the selection agent to enrich for transfected cells.
-
Perform limiting dilution or use a single-cell sorting method to isolate individual cell clones into 96-well plates.
-
-
Knockout Validation:
-
Expand the single-cell clones and extract genomic DNA.
-
Perform PCR amplification of the target region followed by Sanger sequencing to identify insertions or deletions (indels) that result in frameshift mutations.
-
Confirm the absence of c-Met or TRKB protein expression in the knockout clones by Western blot analysis.
-
Cellular Assays for On-Target Effect Confirmation
-
Cell Viability Assay (MTT or CellTiter-Glo):
-
Seed wild-type, c-Met KO, and TRKB KO cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Measure cell viability using a standard MTT or CellTiter-Glo assay.
-
Calculate the IC50 values for each cell line.
-
-
Western Blot Analysis of Downstream Signaling:
-
Seed wild-type, c-Met KO, and TRKB KO cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free media for 12-24 hours.
-
Pre-treat the cells with this compound for 2 hours, followed by stimulation with HGF (for c-Met pathway) or BDNF (for TRKB pathway) for 15-30 minutes.
-
Lyse the cells and perform Western blot analysis using antibodies against total and phosphorylated c-Met, TRKB, AKT, and ERK.
-
Conclusion
The use of CRISPR-Cas9-mediated gene knockout provides a definitive and robust method for confirming the on-target effects of the dual c-Met/TRK inhibitor, this compound. By comparing the cellular response to this compound in wild-type versus knockout cell lines, researchers can unequivocally demonstrate that the compound's anti-cancer activity is a direct result of its intended molecular targets. This approach not only validates the mechanism of action of this compound but also provides a powerful tool for dissecting the individual contributions of the c-Met and TRK signaling pathways to cancer cell biology. The experimental framework and data presented in this guide offer a clear path for the continued development and characterization of this compound as a promising therapeutic agent.
References
- 1. A novel c-Met/TRK inhibitor this compound efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel c-Met/TRK inhibitor this compound efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Evaluating the Synergistic Anti-Tumor Efficacy of 1D228: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The novel tyrosine kinase inhibitor 1D228 has demonstrated significant anti-tumor activity by dually targeting c-Met and Tropomyosin receptor kinase (TRK). This guide provides a comparative analysis of this compound's performance, drawing from available preclinical data. While direct studies evaluating the synergistic effects of this compound with traditional chemotherapy agents are not currently available in the public domain, this document will focus on the intrinsic synergistic effects of its dual-inhibition mechanism and compare its efficacy as a monotherapy against a combination of other targeted inhibitors.
Recent research highlights that this compound monotherapy may offer a more potent anti-tumor effect than the combination of the c-Met inhibitor Tepotinib and the TRK inhibitor Larotrectinib.[1][2] This suggests an advantageous therapeutic profile for this compound in cancers where both c-Met and TRK signaling pathways are active.
Mechanism of Action: The Intrinsic Synergy of this compound
This compound functions as a dual inhibitor of c-Met and TRK receptor tyrosine kinases.[1] Both of these pathways are crucial in oncogenesis, promoting tumor cell proliferation, survival, and angiogenesis. The simultaneous inhibition of both c-Met and TRK by a single agent like this compound can lead to a potent and synergistic anti-tumor effect. This dual targeting can overcome potential resistance mechanisms that may arise from the activation of alternative signaling pathways when only a single receptor is inhibited.
The proposed mechanism of this compound's synergistic action involves the inhibition of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, leading to cell cycle arrest at the G0/G1 phase and a reduction in tumor angiogenesis.[3][4][5]
Comparative Performance: this compound Monotherapy vs. Combination of Targeted Inhibitors
Preclinical studies have compared the efficacy of this compound monotherapy against the combined administration of Tepotinib (a c-Met inhibitor) and Larotrectinib (a TRK inhibitor). The data suggests that this compound alone is more effective in inhibiting tumor growth.
Table 1: In Vivo Tumor Growth Inhibition in Gastric Cancer Xenograft Model (MKN45)
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) (%) | Notes |
| This compound | 8 mg/kg/d | 94.8% | Stronger antitumor activity and lower toxicity observed.[4] |
| Tepotinib | 8 mg/kg/d | 67.61% | - |
| Tepotinib + Larotrectinib | Not Specified | 56% reduction | Less effective than this compound monotherapy.[1] |
Table 2: In Vivo Tumor Growth Inhibition in Liver Cancer Model
| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) (%) |
| This compound | 4 mg/kg/d | 93.4% |
| Tepotinib | 4 mg/kg/d | 63.9% |
Potential for Synergy with Chemotherapy: A Look at c-Met and TRK Inhibitors
While direct data on this compound in combination with chemotherapy is lacking, studies on other c-Met and TRK inhibitors suggest a strong rationale for such combinations.
-
c-Met Inhibitors and Chemotherapy: The combination of c-Met inhibitors with chemotherapeutic agents like doxorubicin (B1662922) has shown synergistic effects in preclinical models of pancreatic cancer.[3] Upregulation of the c-Met pathway has been linked to resistance against cytotoxic chemotherapy, suggesting that its inhibition could re-sensitize tumors to these agents.[4]
-
TRK Inhibitors and Chemotherapy: Although TRK inhibitors are highly effective as monotherapies in TRK fusion-positive cancers, the development of resistance is a clinical challenge.[6][7] Combining TRK inhibitors with chemotherapy could be a strategy to overcome resistance and enhance therapeutic outcomes.
Experimental Protocols
The following are generalized methodologies based on the available literature for the key experiments cited.
In Vivo Xenograft Model
-
Cell Implantation: Human gastric cancer cells (MKN45) or liver cancer cells are subcutaneously injected into immunodeficient mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment groups and receive daily oral doses of this compound, Tepotinib, Larotrectinib, or a combination, as specified in the tables.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated at the end of the study by comparing the mean tumor volume of the treated groups to the control group.
Conclusion and Future Directions
The available data strongly supports the potent anti-tumor activity of this compound as a monotherapy, driven by its dual inhibition of c-Met and TRK. Its performance appears superior to the combination of individual c-Met and TRK inhibitors in preclinical models.
Future research should prioritize evaluating the synergistic effects of this compound in combination with standard-of-care chemotherapy agents across various cancer types. Such studies would be crucial in defining the optimal clinical positioning of this compound and potentially broadening its therapeutic application to a wider patient population. Investigating the molecular mechanisms underlying the observed superior efficacy of this compound over combined single-target agents will also be critical for understanding its full therapeutic potential.
References
- 1. A novel c-Met/TRK inhibitor this compound efficiently inhibits tumor growth by targeting angiogenesis and tumor cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combination of chemotherapy and c-MET inhibitors has synergistic effects in c-MET overexpressing pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combination of chemotherapy and c-MET inhibitors has synergistic effects in c-MET overexpressing pancreatic cancer cells [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. TRK inhibitors in TRK fusion-positive cancers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for the Novel c-Met/TRK Inhibitor 1D228
As a novel tyrosine kinase inhibitor targeting c-Met and TRK, 1D228 is a compound of significant interest in oncological research.[1] While specific safety and disposal protocols for this compound have not been formally established, it is imperative that researchers, scientists, and drug development professionals handle this potent, potentially hazardous substance with the utmost care. The following procedures are based on established best practices for the management of hazardous pharmaceutical compounds and research chemicals.
Quantitative Data Summary
Due to the novel nature of this compound, specific quantitative data regarding disposal parameters are not yet available. However, the following table outlines the principles for handling and disposal based on the nature of the compound.
| Waste Stream Containing this compound | Recommended Disposal Method | Key Considerations |
| Unused/Expired Pure Compound | Hazardous Chemical Waste | Do not dispose of in standard laboratory trash or down the drain.[2] |
| Solutions Containing this compound | Hazardous Liquid Chemical Waste | Collect in a designated, sealed, and clearly labeled waste container.[2] |
| Contaminated Labware (e.g., vials, pipette tips, gloves) | Hazardous Solid Chemical Waste | Place in a dedicated, sealed, and clearly labeled hazardous waste container.[2] |
Experimental Protocols for Safe Disposal
The following step-by-step protocols must be followed to ensure the safe disposal of this compound and all associated waste materials.
Personal Protective Equipment (PPE)
Before handling this compound in any form, all personnel must be equipped with the appropriate personal protective equipment (PPE). This includes, but is not limited to:
-
Impervious gloves
-
Protective eyewear (safety glasses or goggles)
-
A properly fitted laboratory coat
-
In some cases, a face mask or respirator may be necessary, especially when handling the powdered form of the compound.
Waste Segregation and Containment
Solid Waste:
-
At the point of generation, carefully place all solid waste contaminated with this compound into a designated, durable, and sealable hazardous waste container. This includes items such as:
-
Unused or expired this compound compound
-
Contaminated weighing paper
-
Used pipette tips
-
Contaminated gloves and other disposable PPE
-
-
The container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name "this compound".
Liquid Waste:
-
Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container.
-
This container must be kept securely closed when not in use.
-
The container must be clearly labeled as "Hazardous Liquid Waste" and list "this compound" along with any other chemical constituents of the solution.
Decontamination Procedures
-
All surfaces and non-disposable equipment that have come into contact with this compound must be thoroughly decontaminated.
-
A recommended procedure involves wiping the surfaces first with a suitable solvent (e.g., 70% ethanol) and then with a laboratory cleaning agent.
-
All materials used for decontamination, such as wipes and absorbent pads, must be disposed of as hazardous solid waste.
Waste Storage and Disposal
-
Store all hazardous waste containers holding this compound in a designated, secure satellite accumulation area within the laboratory.
-
Ensure that waste is segregated from incompatible materials to prevent any adverse chemical reactions.
-
The date of waste accumulation should be clearly marked on each container.
-
Dispose of all this compound hazardous waste through your institution's established hazardous waste management program, which will typically involve high-temperature incineration.[3]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
